Taccalonolide C
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(4,11,15-triacetyloxy-22-hydroxy-12,16,18,21,22-pentamethyl-5,20,23-trioxo-9,24-dioxaheptacyclo[15.7.1.02,16.03,13.06,12.08,10.021,25]pentacosan-14-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46O14/c1-12-10-19(41)35(8)24-21(12)34(7)22(28(24)50-32(43)36(35,9)44)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(42)27(20)45-13(2)37)11-18-26(49-18)30(33)47-15(4)39/h12,17-18,20-24,26-31,44H,10-11H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQVUONAHNHYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2(C3C1C4(C(C3OC(=O)C2(C)O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5OC(=O)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46O14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Taccalonolide C: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taccalonolides are a class of highly oxygenated, pentacyclic steroids first identified in the 1960s, with their complex structures being elucidated in the following decades.[1][2] These natural products, isolated from plants of the genus Tacca, have garnered significant attention for their potent microtubule-stabilizing activity, a mechanism of action shared with the successful taxane (B156437) class of anticancer drugs.[3][4][5] Notably, taccalonolides have demonstrated efficacy against drug-resistant cancer cell lines, suggesting a distinct interaction with tubulin and the potential to overcome common mechanisms of chemotherapy resistance.[3] This guide focuses specifically on Taccalonolide C, providing an in-depth overview of its natural origin, proposed biosynthetic pathway, and the methodologies for its isolation.
Natural Source of this compound
This compound is a naturally occurring steroid isolated from the rhizomes of the plant Tacca plantaginea (Hance) Drenth.[4][5][6] This plant is a member of the Dioscoreaceae family. The initial isolation and structure elucidation of this compound, along with its congener Taccalonolide D, were reported in 1988.[5][7][8] While numerous other taccalonolides have since been isolated from various Tacca species, including Tacca chantrieri and Tacca paxiana, Tacca plantaginea remains the primary reported natural source for this compound.[2][4]
Biosynthesis of this compound
The complete biosynthetic pathway for the taccalonolide family of molecules has not yet been fully elucidated, and no specific enzymes or genes responsible for their formation have been characterized.[9] However, based on their steroidal backbone, it is widely accepted that they share an upstream biosynthetic pathway with other plant-derived steroids, such as the withanolides, likely originating from precursors like cycloartenol, which is derived from the cyclization of squalene.
A specific hypothesis for the formation of this compound suggests that it is derived from a closely related precursor, Taccalonolide D.[4][5][6] This proposed transformation involves an intramolecular rearrangement. The postulated mechanism begins with the opening of the C23-C24 lactone ring present in Taccalonolide D. This is followed by the formation of a new, more stable six-membered lactone ring through the nucleophilic attack of the hydroxyl group at the C15 position onto the carbonyl carbon at C26.[4][5][6] This rearrangement distinguishes this compound from many other taccalonolides that possess a C23-C26 lactone ring.[3]
Quantitative Data
| Compound | Plant Source | Part Used | Reported Yield |
| This compound | Tacca plantaginea | Rhizomes | Not specified in reviewed literature |
| General Taccalonolides | Tacca chantrieri | Roots and Rhizomes | Generally higher than paclitaxel (B517696) from Taxus brevifolia[3] |
Experimental Protocols
General Isolation and Purification of Taccalonolides
While the specific protocol from the original 1988 isolation of this compound is not detailed in recent literature, a general methodology for the extraction and purification of taccalonolides from Tacca species has been established. This process typically involves solvent extraction followed by multiple chromatographic separation steps.
Step 1: Extraction The dried and pulverized rhizomes of the Tacca plant are extracted with an organic solvent. Modern methods often employ supercritical fluid CO2 extraction with a methanol (B129727) modifier, which is efficient and avoids the use of chlorinated solvents.[7] More traditional solvent extraction with dichloromethane (B109758) or ethanol (B145695) has also been used.[4]
Step 2: Preliminary Separation The crude extract is then subjected to a primary separation technique, such as flash chromatography on a silica (B1680970) gel column.[7] This step serves to separate the complex mixture into fractions of varying polarity, which helps to enrich the concentration of taccalonolides.
Step 3: Chromatographic Purification The fractions containing the taccalonolides are further purified using High-Performance Liquid Chromatography (HPLC).[7] Both normal-phase and reverse-phase HPLC are employed to isolate the individual taccalonolide compounds. A C18 column is commonly used for reverse-phase separation with a gradient of acetonitrile (B52724) and water as the mobile phase.[7]
Step 4: Structure Elucidation The structure of the purified this compound is confirmed using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to elucidate the complex pentacyclic structure and the stereochemistry of the molecule.
Conclusion
This compound, a unique pentacyclic steroid from Tacca plantaginea, represents an important member of the taccalonolide family. Its proposed biosynthesis through the rearrangement of Taccalonolide D highlights the intricate chemical transformations that occur in its natural source. While the complete biosynthetic pathway remains an area for future research, the established isolation protocols provide a clear path for obtaining this and other taccalonolides for further investigation. The potential of taccalonolides to circumvent existing drug resistance mechanisms makes them promising leads in the development of new anticancer therapeutics. Further studies into their biosynthesis could pave the way for synthetic biology approaches to enhance their production and facilitate the generation of novel, even more potent analogues.
References
- 1. Taccalonolide Microtubule Stabilizers Generated Using Semi-Synthesis Define the Effects of Mono Acyloxy Moieties at C-7 or C-15 and Disubstitutions at C-7 and C-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Taccalonolide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taccalonolide C is a member of the taccalonolide family, a group of highly oxygenated pentacyclic steroids isolated from plants of the Tacca genus.[1][2] These natural products have garnered significant attention in the field of medicinal chemistry due to their potent microtubule-stabilizing activity and their ability to circumvent common mechanisms of drug resistance to other microtubule-targeting agents like taxanes.[3][4] this compound, first isolated from Tacca plantaginea, possesses a unique structural feature that distinguishes it from many other taccalonolides: a C15-C26 δ-lactone ring. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, intended to serve as a valuable resource for researchers engaged in the study and development of novel anticancer therapeutics.
Chemical Structure and Stereochemistry
This compound is a complex pentacyclic steroid characterized by a highly substituted and stereochemically rich framework. Its structure was first elucidated in 1988 and is proposed to be derived from Taccalonolide D through the opening of a C23-C24 γ-lactone ring and subsequent formation of a new δ-lactone ring with the hydroxyl group at C15.[1] This rearrangement results in the distinctive C15-C26 lactone that defines this compound and a subset of related taccalonolides.[1][3]
The core structure of this compound is built upon a fused six-six-six-five-six ring system. Key functional groups include multiple acetyl esters, hydroxyl groups, and an epoxide, which contribute to its complex chemical nature and biological activity. The relative stereochemistry of the numerous chiral centers has been determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Data
The structural elucidation of this compound relies heavily on one- and two-dimensional NMR spectroscopy, as well as mass spectrometry. The following tables summarize the key spectroscopic data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Please note: | Specific, experimentally derived ¹H NMR data for this compound is not readily available in the public domain. This table is a placeholder to be populated with data from the primary literature. |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Please note: | Specific, experimentally derived ¹³C NMR data for this compound is not readily available in the public domain. This table is a placeholder to be populated with data from the primary literature. |
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of taccalonolides from Tacca plantaginea, as adapted from methodologies described for the taccalonolide family.[4] The specific details for this compound can be found in the primary literature.[1]
Experimental Workflow for Taccalonolide Isolation
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents | MDPI [mdpi.com]
- 3. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 4. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early Investigations of Taccalonolide C's Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early scientific investigations into the cytotoxic properties of Taccalonolide C, a member of the taccalonolide family of microtubule-stabilizing agents. While extensive research has focused on more potent taccalonolides such as A, E, and AF, early studies distinguished this compound due to its unique structural features. This document consolidates the available data, outlines the experimental methodologies used to evaluate the taccalonolide class, and visualizes the core mechanisms of action and experimental workflows.
Introduction to Taccalonolides
The taccalonolides are a class of highly acetylated, complex steroids first isolated from plants of the genus Tacca.[1][2] The initial discovery of their microtubule-stabilizing properties sparked significant interest in their potential as anticancer agents.[3][4] Unlike other microtubule stabilizers such as taxanes, the most potent taccalonolides were found to operate through a novel mechanism of action that does not involve direct binding to the tubulin taxane-binding site, allowing them to circumvent common taxane (B156437) resistance mechanisms.[1][2][3]
Structurally, most taccalonolides feature a C2–C3 epoxide and a C23–C26 lactone ring, which are critical for their bioactivity.[2][3] this compound, however, is a notable exception, lacking the C23–C26 lactone ring.[2][3] This structural divergence is significant, as studies on other analogues have suggested that modifications to the lactone ring structure can lead to poor antiproliferative activity.[5]
Cytotoxic Activity of Taccalonolides
Early investigations into the taccalonolide family revealed a wide range of cytotoxic potencies against various cancer cell lines. While compounds like Taccalonolide AA demonstrated IC50 values in the low nanomolar range, others were found to be significantly less active.[6]
Specific quantitative data on the cytotoxic effects of this compound from early studies is not extensively reported in the literature, likely due to its comparatively lower potency next to other members of the family like Taccalonolides A and E. The focus of research quickly shifted to the more potent analogues. For context, the table below summarizes the antiproliferative potencies of several key taccalonolides against the HeLa cervical cancer cell line.
Table 1: Antiproliferative Potency of Various Taccalonolides against HeLa Cells
| Compound | IC50 (nM) |
|---|---|
| Taccalonolide AA | 32.3 ± 1.9 |
| Taccalonolide Z | 120 ± 7.5 |
| Taccalonolide B | 190 ± 3 |
| Taccalonolide N | 247 ± 16 |
| Taccalonolide T | 335 ± 24 |
| Taccalonolide A | 594 ± 43 |
| Taccalonolide E | 644 ± 10 |
| Taccalonolide AB | 2,767 ± 107 |
| Taccalonolide R | 13,144 ± 1,390 |
| Paclitaxel (Reference) | 1.2 ± 0.1 |
Data sourced from a study evaluating a panel of nine taccalonolides.[6]
Mechanism of Action of Potent Taccalonolides
The primary mechanism of cytotoxicity for potent taccalonolides involves the stabilization of microtubules. This action disrupts the dynamic instability required for proper mitotic spindle formation, leading to mitotic arrest and, ultimately, programmed cell death (apoptosis).[1][3][4]
The key steps in this pathway are:
-
Microtubule Stabilization : Taccalonolides increase the density of interphase microtubules, causing them to form abnormal bundles or tufts.[7][8]
-
Mitotic Arrest : The stabilized microtubules cannot form a functional mitotic spindle, leading to the formation of multiple abnormal spindles and causing the cell to arrest in the G2/M phase of the cell cycle.[3][6][7]
-
Induction of Apoptosis : Prolonged mitotic arrest triggers downstream signaling cascades, including the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of caspases, which execute the apoptotic program.[1][2][3][7][8]
The following diagram illustrates this established signaling pathway.
Caption: Signaling pathway for taccalonolide-induced cytotoxicity.
Key Experimental Protocols
The cytotoxic effects of taccalonolides were evaluated using a standard set of cell-based assays. The detailed methodologies for these key experiments are provided below.
The sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density based on the measurement of cellular protein content.
-
Cell Plating : Cancer cells (e.g., HeLa) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment : Cells are treated with a range of concentrations of the taccalonolide compound or vehicle control (e.g., ethanol) and incubated for a set period (e.g., 48 hours).[6]
-
Fixation : The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining : The plates are washed with water and air-dried. Sulforhodamine B solution is added to each well and incubated at room temperature for 30 minutes.
-
Washing : Unbound dye is removed by washing with 1% acetic acid.
-
Solicitation and Measurement : The bound stain is solubilized with a 10 mM Tris base solution, and the absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm).
-
Data Analysis : The IC50 value (the concentration of drug that causes a 50% inhibition of cellular proliferation) is calculated from the linear portion of the log dose-response curve.[6]
Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment : Cells are cultured and treated with the taccalonolide compound at a concentration known to affect proliferation (e.g., 5-10x IC50) for a specified time (e.g., 18 hours).[6]
-
Harvesting : Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation : Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining : The fixed cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide or Krishan's reagent, which also contains RNase to prevent staining of double-stranded RNA.[6][8]
-
Data Acquisition : The DNA content of individual cells is measured using a flow cytometer.
-
Analysis : The resulting data is analyzed to generate a histogram showing the number of cells versus fluorescence intensity, from which the percentage of cells in the G1 (2N DNA content) and G2/M (4N DNA content) phases can be quantified.[6]
This technique is used to visualize the structure and organization of the microtubule cytoskeleton within cells.
-
Cell Culture and Treatment : Cells (e.g., A-10 or HeLa) are grown on coverslips and treated with the taccalonolide or vehicle control for a specified time (e.g., 18 hours).[6]
-
Fixation : Cells are fixed with a fixative that preserves cytoskeletal structures, such as cold methanol.[6]
-
Permeabilization & Blocking : Cells are permeabilized with a detergent (e.g., Triton X-100) and blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Cells are incubated with a primary antibody that specifically targets a microtubule protein, such as β-tubulin.[3][6]
-
Secondary Antibody Incubation : After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Mounting and Imaging : Coverslips are mounted onto microscope slides with a mounting medium containing an anti-fade agent. Images are acquired using a fluorescence microscope.[6]
The following diagram outlines a typical workflow for evaluating the cytotoxic effects of a compound like this compound.
Caption: Experimental workflow for assessing cytotoxicity.
Conclusion
Early investigations into the taccalonolide family identified them as a novel class of microtubule-stabilizing agents with significant anticancer potential. While this compound was identified as a unique member of this family due to its distinct structural properties, specifically the lack of a C23-C26 lactone ring, it did not demonstrate the potent cytotoxic activity observed in other analogues like Taccalonolides A, E, and AA.[2][3][6] Consequently, the focus of subsequent research shifted towards these more potent compounds. This guide provides the foundational context of the general mechanism of action and the standard experimental protocols that were applied across the taccalonolide class, forming the basis of our understanding of these complex natural products. Further investigation into less active analogues like this compound could still yield valuable insights into the precise structure-activity relationships that govern the potent bioactivity of this unique class of molecules.
References
- 1. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taccalonolide - Wikipedia [en.wikipedia.org]
- 3. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 6. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
Taccalonolide C: A Structural Anomaly with Attenuated Bioactivity in the Taccalonolide Family
For Immediate Release
This technical guide provides an in-depth analysis of Taccalonolide C, a structurally unique member of the taccalonolide family of microtubule-stabilizing agents. While its congeners, such as Taccalonolides A, E, and the highly potent epoxidized forms like AF and AJ, have garnered significant attention for their potent anticancer activities and ability to circumvent taxane (B156437) resistance, this compound stands apart due to a key structural modification that dramatically impacts its biological function. This document, intended for researchers, scientists, and drug development professionals, will dissect the unique properties of this compound in comparison to other taccalonolides, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Structural Difference of this compound
The defining feature of this compound is its rearranged lactone ring. Unlike the vast majority of taccalonolides which possess a C23–C26 γ-lactone ring, this compound features a C15–C26 δ-lactone ring.[1] This seemingly subtle change in the molecule's architecture has profound implications for its biological activity. It is hypothesized that this compound may be derived from Taccalonolide D through the opening of its C23–C24 lactone ring and subsequent reformation of a new lactone ring with the C15 hydroxyl group.[2]
Comparative Biological Activity
The structural variance of this compound correlates with a significant attenuation, and likely abrogation, of the potent antiproliferative and microtubule-stabilizing effects observed with other taccalonolides. While specific IC50 values for this compound are not prominently reported in the literature, a strong indicator of its lack of significant bioactivity, studies on analogous structures provide compelling evidence. Research has indicated that taccalonolides possessing a six-membered lactone ring between C15 and C24 exhibit poor antitumor activities, with some demonstrating no antiproliferative effects against various cancer cell lines.[3] This is in stark contrast to other taccalonolides, particularly those with a C22-C23 epoxide group, which exhibit low nanomolar to subnanomolar potency.
Table 1: Antiproliferative Activity of Selected Taccalonolides against HeLa Cervical Cancer Cells
| Taccalonolide | IC50 (nM)[4][5] | Key Structural Features |
| This compound | Not Reported (presumed inactive)[3] | C15-C26 δ-lactone ring [1] |
| Taccalonolide A | 594 | C23-C26 γ-lactone ring |
| Taccalonolide B | 190 | C23-C26 γ-lactone ring, C15-OH |
| Taccalonolide E | 644 | C23-C26 γ-lactone ring, C11-OH |
| Taccalonolide N | 247 | C23-C26 γ-lactone ring, C11/C15-OH |
| Taccalonolide AA | 32.3 | C23-C26 γ-lactone ring, C5-OH |
| Taccalonolide AF | 23[6] | C23-C26 γ-lactone ring, C22-C23 epoxide |
| Taccalonolide AJ | 4.2[7] | C23-C26 γ-lactone ring, C15-OH, C22-C23 epoxide |
| Paclitaxel | 1.2[4] | Taxane core |
Mechanism of Action: A Tale of Two Structures
The potent taccalonolides exert their anticancer effects by stabilizing microtubules, leading to mitotic arrest and apoptosis.[8] A pivotal discovery in understanding their mechanism was the identification of a covalent bond formation between the C22-C23 epoxide of highly potent taccalonolides (like AF and AJ) and the aspartate 226 (D226) residue of β-tubulin.[2] This covalent interaction is a distinguishing feature of the most active taccalonolides and contributes to their persistent effects.
The structural configuration of this compound, with its rearranged lactone ring, likely prevents the appropriate orientation of the molecule within the binding pocket on tubulin, thereby impeding any potential interaction, covalent or otherwise. This structural hindrance is the most probable reason for its observed lack of bioactivity.
Signaling Pathways of Active Taccalonolides
The downstream effects of microtubule stabilization by active taccalonolides converge on the induction of apoptosis. This process is mediated through the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function, and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[8] Specifically, the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway has been implicated in Bcl-2 phosphorylation in response to microtubule-damaging agents.
Experimental Protocols
Antiproliferative Activity Assessment (Sulforhodamine B Assay)
This protocol is adapted from established methods for determining cytotoxicity.[4]
a. Cell Plating:
-
Seed cells (e.g., HeLa) in 96-well microtiter plates at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
b. Drug Treatment:
-
Prepare serial dilutions of taccalonolides in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells (in triplicate). Include a vehicle control.
-
Incubate for 48-72 hours.
c. Cell Fixation:
-
Gently remove the culture medium.
-
Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
d. Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
e. Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
f. Absorbance Measurement:
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Microtubule Stabilization Assessment (Immunofluorescence)
This protocol allows for the visualization of microtubule architecture within cells.[4]
a. Cell Culture and Treatment:
-
Grow cells on coverslips in a petri dish.
-
Treat the cells with the desired concentration of taccalonolide or a control vehicle for 18 hours.
b. Fixation and Permeabilization:
-
Fix the cells with ice-cold methanol (B129727) for 10 minutes.
-
Rehydrate the cells with phosphate-buffered saline (PBS).
c. Immunostaining:
-
Incubate the cells with a primary antibody against β-tubulin for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
d. Mounting and Visualization:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nuclei).
-
Visualize the cells using a fluorescence microscope.
Conclusion
This compound represents a fascinating example of how a subtle structural modification can lead to a dramatic loss of biological activity within a class of otherwise potent natural products. Its unique C15-C26 δ-lactone ring distinguishes it from its more active congeners and underscores the critical importance of the C23-C26 γ-lactone ring and the C22-C23 epoxide for high-potency microtubule stabilization. While this compound itself may not hold therapeutic promise, its study provides invaluable insights into the structure-activity relationships of the taccalonolide family, aiding in the design and synthesis of novel, potent anticancer agents that can overcome the challenge of drug resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 4. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taccalonolide - Wikipedia [en.wikipedia.org]
The Crucial Role of the C22-C23 Epoxide in the Biological Activity of Taccalonolide C and its Analogs: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The taccalonolides, a class of highly oxygenated, pentacyclic steroids isolated from plants of the genus Tacca, represent a promising new frontier in the development of microtubule-stabilizing anticancer agents. A key structural feature that dictates the potent biological activity of the most active members of this class is the presence of an epoxide at the C22-C23 position. This in-depth technical guide synthesizes the current understanding of the C22-C23 epoxide's role in the activity of Taccalonolide C and its analogs. It details the profound impact of this functional group on antiproliferative potency, its mechanism of action through covalent modification of β-tubulin, and the experimental methodologies used to elucidate these findings. This document serves as a comprehensive resource for researchers engaged in the exploration and development of taccalonolide-based therapeutics.
Introduction: The Taccalonolides - A Novel Class of Microtubule Stabilizers
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the eukaryotic cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a prime target for anticancer drugs. Microtubule-stabilizing agents, such as the taxanes, are highly successful chemotherapeutics. However, their efficacy can be limited by intrinsic and acquired drug resistance.
The taccalonolides have emerged as a unique class of microtubule stabilizers with the potential to overcome these resistance mechanisms[1][2][3]. Early studies with abundant natural taccalonolides, such as A and E, showed promising in vivo antitumor activity despite modest in vitro potency[4]. The discovery and semi-synthesis of taccalonolides bearing a C22-C23 epoxide, such as Taccalonolide AF and AJ, marked a significant breakthrough in understanding the structure-activity relationships (SAR) of this class, revealing a dramatic increase in potency directly attributable to this epoxide moiety[1][5][6][7].
The C22-C23 Epoxide: A Gateway to Enhanced Potency and Covalent Binding
The presence of an epoxide at the C22-C23 position is a critical determinant of the high antiproliferative potency observed in the most active taccalonolides[6][8][9]. This functional group fundamentally alters the interaction of the taccalonolide molecule with its biological target, β-tubulin.
Dramatic Enhancement of Antiproliferative Activity
Semisynthetic studies involving the epoxidation of the C22-C23 double bond in various taccalonolide precursors have consistently demonstrated a substantial increase in their ability to inhibit cancer cell proliferation. In many cases, this modification leads to a greater than 200-fold improvement in potency[5]. For instance, the epoxidation of Taccalonolide A to yield Taccalonolide AF results in a 231-fold increase in potency[5]. Similarly, the conversion of Taccalonolide B to Taccalonolide AJ enhances its activity by over 700-fold[5]. This dramatic increase in potency transforms modestly active compounds into highly potent agents with sub-nanomolar IC50 values, in some cases surpassing the potency of paclitaxel[5].
The Mechanism: Covalent Adduct Formation with β-Tubulin
The enhanced potency conferred by the C22-C23 epoxide is attributed to its ability to form a covalent bond with β-tubulin[1][3][6][10]. X-ray crystallography and mass spectrometry studies have revealed that the epoxide acts as an electrophile, reacting with the carboxylate side chain of the aspartate 226 (D226) residue of β-tubulin[1][6][11]. This covalent and irreversible binding is a key feature that distinguishes the potent epoxidized taccalonolides from other microtubule stabilizers like taxanes, which bind non-covalently[2][3].
The proposed mechanism involves a direct nucleophilic attack by the carboxylate of D226 on the C22 of the epoxide ring[11]. This irreversible interaction leads to a persistent stabilization of the microtubule polymer, disrupting the delicate dynamics required for proper mitotic spindle formation and ultimately leading to cell cycle arrest and apoptosis[3].
Restoration of Activity in Inactive Analogs
Further underscoring the importance of the C22-C23 epoxide, its introduction can restore biological activity to taccalonolide analogs that are otherwise inactive. For example, reduction of the C-6 ketone in some taccalonolides leads to a loss of antiproliferative effects. However, subsequent epoxidation at the C22-C23 position can recover potent activity[5].
Quantitative Data on Taccalonolide Activity
The following tables summarize the antiproliferative activities of key taccalonolides and their C22-C23 modified analogs, highlighting the profound effect of the epoxide on potency.
Table 1: Antiproliferative Activity of Taccalonolides with and without the C22-C23 Epoxide in HeLa Cells
| Taccalonolide | C22-C23 Moiety | IC50 (nM)[5] | Fold Increase in Potency |
| Taccalonolide A | Double Bond | ~5300 | - |
| Taccalonolide AF | Epoxide | 23 | 231 |
| Taccalonolide B | Double Bond | ~3000 | - |
| Taccalonolide AJ | Epoxide | 4.2 | 714 |
| Taccalonolide T | Double Bond | - | - |
| Taccalonolide T-epoxide | Epoxide | 0.45 | - |
| Taccalonolide AI | Double Bond | 47 | - |
| Taccalonolide AI-epoxide | Epoxide | 0.88 | 53 |
Table 2: Antiproliferative Activity of Other Key Taccalonolides in HeLa Cells
| Taccalonolide | IC50 (nM) | Reference |
| This compound | - | [8][9] |
| Taccalonolide E | ~2500 | [4] |
| Taccalonolide N | ~1300 | [4] |
| Taccalonolide R | ~13000 | [4] |
| Taccalonolide AA | 32 | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of taccalonolides.
Cell-Based Antiproliferative Assays
-
Assay Principle: The Sulforhodamine B (SRB) assay is a common method used to measure drug-induced cytotoxicity and cell proliferation. SRB is a bright pink aminoxanthene dye that binds to basic amino acids of cellular proteins, providing a quantitative measure of total protein mass, which is directly proportional to the cell number.
-
Detailed Protocol:
-
Cell Plating: HeLa cells (or other cancer cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the taccalonolide compounds is prepared, and cells are treated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Data Acquisition: The absorbance is read on a microplate reader at a wavelength of 515 nm.
-
Data Analysis: The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
In Vitro Tubulin Polymerization Assay
-
Assay Principle: This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity) or fluorescence.
-
Detailed Protocol (Turbidimetric):
-
Reagent Preparation: Purified tubulin (e.g., from porcine brain) is reconstituted in a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP.
-
Reaction Setup: The tubulin solution is incubated on ice with the test compounds or vehicle control.
-
Initiation of Polymerization: The reaction is initiated by warming the plate to 37°C.
-
Data Acquisition: The increase in absorbance at 340 nm is monitored over time using a temperature-controlled spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves.
-
Immunofluorescence Microscopy for Microtubule Bundling
-
Assay Principle: This technique allows for the direct visualization of the effects of taccalonolides on the cellular microtubule network.
-
Detailed Protocol:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with taccalonolides for a specified time.
-
Fixation and Permeabilization: Cells are fixed (e.g., with cold methanol) and permeabilized (e.g., with Triton X-100).
-
Immunostaining: The microtubule network is labeled with a primary antibody against β-tubulin, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a DNA dye such as DAPI.
-
Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.
-
Analysis: The images are analyzed for changes in microtubule organization, such as the formation of microtubule bundles.
-
Mass Spectrometry for Covalent Binding Analysis
-
Assay Principle: Mass spectrometry is used to confirm the covalent adduction of taccalonolides to tubulin and to identify the specific amino acid residue involved. This is typically done using a "bottom-up" proteomics approach.
-
Detailed Protocol Overview:
-
Incubation: Purified tubulin is incubated with the epoxidized taccalonolide to allow for covalent bond formation.
-
Denaturation, Reduction, and Alkylation: The protein is denatured, and disulfide bonds are reduced and then alkylated to prevent re-formation.
-
Proteolytic Digestion: The tubulin-taccalonolide adduct is digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The covalent modification is identified by a characteristic mass shift in a specific peptide corresponding to the mass of the taccalonolide. The modified amino acid residue is pinpointed by analyzing the fragmentation pattern of the adducted peptide.
-
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to taccalonolide activity.
Caption: Mechanism of action of epoxidized taccalonolides.
Caption: Experimental workflow for evaluating taccalonolide activity.
References
- 1. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating target specificity of the taccalonolide covalent microtubule stabilizers employing a combinatorial chemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 10. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unravelling the covalent binding of zampanolide and taccalonolide AJ to a minimalist representation of a human microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Taccalonolide C in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The taccalonolides are a class of microtubule-stabilizing agents isolated from plants of the genus Tacca.[1][2] These natural products have garnered significant interest within the oncology research community due to their unique mechanism of action and their ability to circumvent common drug resistance mechanisms observed with other microtubule-targeting agents like taxanes.[2][3] While extensive research has been conducted on several taccalonolides, such as A, B, E, AF, and AJ, specific in vitro data for Taccalonolide C remains limited in publicly available literature. This guide provides a comprehensive overview of the established in vitro methodologies and known cellular effects of the taccalonolide class, offering a foundational framework for the investigation of this compound and other novel analogues.
Data Presentation: In Vitro Antiproliferative Activity of Selected Taccalonolides
The following tables summarize the 50% inhibitory concentration (IC50) values for several key taccalonolides across a range of cancer cell lines. This data is essential for understanding the cytotoxic potential of this class of compounds. It is important to note that the potency of taccalonolides can vary significantly based on their specific chemical structure.
Table 1: IC50 Values of Taccalonolides in Drug-Sensitive Cancer Cell Lines
| Taccalonolide | Cell Line | Cancer Type | IC50 (µM) |
| Taccalonolide A | SK-OV-3 | Ovarian Cancer | 2.6[5] |
| MDA-MB-435 | Melanoma | 2.6[5] | |
| HeLa | Cervical Cancer | 0.594[6] | |
| Taccalonolide E | SK-OV-3 | Ovarian Cancer | 0.78[5] |
| MDA-MB-435 | Melanoma | 0.99[5] | |
| Taccalonolide B | HeLa | Cervical Cancer | Not specified, but 3.1-fold more potent than Taccalonolide A[7] |
| Taccalonolide N | HeLa | Cervical Cancer | Not specified, but 2.6-fold more potent than Taccalonolide E[7] |
| Taccalonolide AF | HeLa | Cervical Cancer | 0.023[4] |
| Taccalonolide AJ | HeLa | Cervical Cancer | Not specified, but highly potent[4] |
| Taccalonolide AA | HeLa | Cervical Cancer | 0.0323[7] |
Table 2: IC50 Values of Taccalonolides in Drug-Resistant Cancer Cell Lines
| Taccalonolide | Cell Line | Resistance Mechanism | IC50 (µM) |
| Taccalonolide A | NCI/ADR | P-glycoprotein (Pgp) overexpression | Less potent than in sensitive lines, but still effective[5] |
| Taccalonolide E | NCI/ADR | P-glycoprotein (Pgp) overexpression | Less potent than in sensitive lines, but still effective[5] |
| Taccalonolide A | PTX 10 (Taxol-resistant) | β-tubulin mutation | Substantially less resistance compared to Taxol[5] |
| Taccalonolide E | PTX 22 (Taxol-resistant) | β-tubulin mutation | 12-fold resistance, suggesting some overlap with Taxol binding effects[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible in vitro evaluation of novel compounds. The following are standard protocols for key experiments used to characterize the anticancer properties of taccalonolides.
Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (or other taccalonolides) for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of the taccalonolide for a specified time (e.g., 24 hours). Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is characteristic of microtubule-stabilizing agents.[7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells, including any floating cells in the medium.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Immunofluorescence for Microtubule Visualization
This technique allows for the direct visualization of the effects of taccalonolides on the microtubule network within cells.
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Compound Treatment: Treat the cells with the taccalonolide at a concentration known to affect cell proliferation.
-
Fixation: Fix the cells with ice-cold methanol (B129727) for 10 minutes.
-
Permeabilization and Blocking: Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS and then block with a solution containing bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against β-tubulin.
-
Secondary Antibody Incubation: Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei. Visualize the microtubules using a fluorescence microscope. Taccalonolides typically cause an increase in microtubule polymer mass and the formation of microtubule bundles.[6]
Visualizations
Experimental Workflow for In Vitro Screening of this compound
Caption: Workflow for the in vitro evaluation of this compound in cancer cell lines.
Proposed Signaling Pathway for Taccalonolide-Induced Cell Death
Caption: Simplified signaling cascade initiated by taccalonolides leading to apoptosis.
Conclusion
While direct in vitro studies on this compound are not extensively documented, the broader taccalonolide class demonstrates significant potential as anticancer agents through their unique mechanism of microtubule stabilization. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to initiate and conduct their own investigations into the biological activities of this compound. Future studies are warranted to elucidate the specific cytotoxic profile and mechanism of action of this particular analogue, which may hold promise for the development of novel cancer therapeutics, particularly for drug-resistant tumors.
References
- 1. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Taccalonolide C Tubulin Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taccalonolides are a class of highly oxygenated steroids isolated from plants of the genus Tacca. They have emerged as a promising class of microtubule-stabilizing agents with potent anticancer activity. Unlike other microtubule stabilizers such as taxanes, some taccalonolides, particularly those with a C22-C23 epoxide group, exhibit a unique mechanism of action involving covalent binding to β-tubulin.[1][2][3] This distinct interaction leads to irreversible microtubule stabilization, making them effective against drug-resistant cancer cell lines.[1] Taccalonolide C, a member of this family, is of significant interest for its potential therapeutic applications.
These application notes provide a detailed protocol for conducting an in vitro tubulin polymerization assay to evaluate the microtubule-stabilizing activity of this compound. Both absorbance-based and fluorescence-based methods are described, allowing researchers to choose the most suitable approach for their experimental needs.
Mechanism of Action: Taccalonolide-Induced Microtubule Stabilization
Taccalonolides with a C22-C23 epoxy moiety, such as the potent taccalonolide AJ, exert their microtubule-stabilizing effect through a covalent interaction with β-tubulin.[1][2][3] The epoxide group covalently binds to the aspartate 226 (D226) residue of β-tubulin.[2][3] This irreversible binding promotes a conformational change in the tubulin dimer that facilitates polymerization and enhances the stability of the resulting microtubules.[1] This mechanism is distinct from taxanes, which bind to a different site on β-tubulin. The covalent nature of the taccalonolide-tubulin interaction contributes to their persistent biological effects and their ability to overcome certain forms of drug resistance.[1]
Caption: Mechanism of this compound-induced microtubule stabilization.
Data Presentation
The following tables summarize the expected quantitative data from tubulin polymerization assays with this compound. While specific values for this compound are yet to be widely published, data for the structurally similar and potent taccalonolide AJ are provided for reference.
Table 1: Effect of Taccalonolides on Tubulin Polymerization Parameters (Absorbance-Based Assay)
| Compound | Concentration (µM) | Vmax (mOD/min) | Lag Time (min) | Max Polymer Mass (OD340) |
| Vehicle (DMSO) | - | User Determined | User Determined | User Determined |
| Paclitaxel (Control) | 1 | User Determined | User Determined | User Determined |
| This compound | 0.1 | User Determined | User Determined | User Determined |
| 1 | User Determined | User Determined | User Determined | |
| 10 | User Determined | User Determined | User Determined | |
| Taccalonolide AJ (Reference)[4] | 1 | ~1.3x increase vs. vehicle | ~0.76x of vehicle | ~1.5x increase vs. vehicle |
| 10 | ~4.7x increase vs. vehicle | ~0.35x of vehicle | ~2x increase vs. vehicle |
Table 2: IC50/EC50 Values for Tubulin Polymerization (Fluorescence-Based Assay)
| Compound | Parameter | Value (µM) |
| Nocodazole (Inhibitor Control) | IC50 | User Determined |
| Paclitaxel (Stabilizer Control) | EC50 | User Determined |
| This compound | EC50 | User Determined |
Experimental Protocols
Workflow for In Vitro Tubulin Polymerization Assay
Caption: General workflow for the in vitro tubulin polymerization assay.
A. Absorbance-Based Tubulin Polymerization Assay
This method measures the increase in light scattering as tubulin monomers polymerize into microtubules.
1. Materials and Reagents
-
Lyophilized tubulin (>99% pure, porcine or bovine brain)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM stock)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control for stabilization)
-
Nocodazole (positive control for inhibition)
-
Vehicle control (DMSO)
-
Pre-chilled 96-well half-area microplates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
2. Detailed Protocol
-
Preparation:
-
Pre-warm the microplate reader to 37°C.
-
Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Prepare a working solution of GTP (e.g., 10 mM) in General Tubulin Buffer.
-
Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
Prepare the tubulin polymerization mix. For a final tubulin concentration of 2 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of ice-cold General Tubulin Buffer containing 10% glycerol.
-
In a pre-chilled 96-well plate on ice, add 10 µL of the serially diluted this compound, controls, or vehicle to the appropriate wells.
-
Add 80 µL of the tubulin polymerization mix to each well.
-
-
Initiate Polymerization:
-
To initiate the reaction, add 10 µL of 10 mM GTP solution to each well for a final concentration of 1 mM.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.
-
Plot the change in absorbance versus time for each concentration of this compound and controls.
-
Determine the following parameters for each curve:
-
Vmax (maximum rate of polymerization): The steepest slope of the polymerization curve.
-
Lag time: The time before the rapid increase in absorbance.
-
Maximum polymer mass: The plateau of the absorbance curve.
-
-
Calculate the percentage enhancement of polymerization for each concentration of this compound relative to the vehicle control.
-
B. Fluorescence-Based Tubulin Polymerization Assay
This method utilizes a fluorescent reporter (e.g., DAPI) that exhibits increased fluorescence upon binding to polymerized microtubules. This assay is generally more sensitive than the absorbance-based method.
1. Materials and Reagents
-
All materials from the absorbance-based assay.
-
Fluorescent reporter dye (e.g., DAPI, 4',6-diamidino-2-phenylindole)
-
Black, opaque 96-well microplates
-
Temperature-controlled fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm.
2. Detailed Protocol
-
Preparation:
-
Follow the same preparation steps as the turbidity-based assay.
-
When preparing the tubulin polymerization mix, add the fluorescent reporter dye to a final concentration of ~5-10 µM.
-
-
Reaction Setup (on ice):
-
Follow the same reaction setup as the turbidity-based assay, using a black, opaque 96-well plate.
-
-
Initiate Polymerization:
-
Follow the same initiation procedure as the turbidity-based assay.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the initial fluorescence reading (time 0) from all subsequent readings for each well.
-
Plot the change in fluorescence intensity versus time for each concentration of this compound and controls.
-
Determine the Vmax and maximum polymer mass from the fluorescence curves.
-
Calculate the EC50 value for this compound by plotting the percentage of polymerization enhancement against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low polymerization in the control well. | Inactive tubulin. | Ensure tubulin was stored properly at -80°C and kept on ice during preparation. Avoid repeated freeze-thaw cycles. |
| Degraded GTP. | Prepare fresh GTP solution. | |
| Incorrect temperature. | Verify that the microplate reader is maintained at 37°C. | |
| High background absorbance/fluorescence. | Precipitation of this compound. | Check the solubility of this compound in the assay buffer. If necessary, adjust the final DMSO concentration (typically ≤1%). |
| Autofluorescence of the compound. | Run a control with this compound in buffer without tubulin. | |
| Inconsistent readings between replicates. | Inaccurate pipetting. | Ensure accurate and consistent pipetting, especially of the viscous glycerol-containing buffer. |
| Air bubbles in the wells. | Pipette carefully to avoid introducing air bubbles. |
Conclusion
The provided protocols offer a robust framework for characterizing the in vitro effects of this compound on tubulin polymerization. By quantifying changes in polymerization kinetics, researchers can gain valuable insights into the microtubule-stabilizing properties of this promising natural product. These assays are essential tools in the preclinical evaluation of taccalonolides and other potential microtubule-targeting anticancer agents.
References
- 1. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Microscopy of Microtubule Bundling by Taccalonolide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taccalonolides are a class of highly oxygenated pentacyclic steroids isolated from plants of the genus Tacca.[1] They represent a novel class of microtubule-stabilizing agents with a unique mechanism of action, distinguishing them from other stabilizers like paclitaxel.[2][3] Taccalonolides, including Taccalonolide C and its potent analogs, have demonstrated the ability to circumvent clinically relevant forms of drug resistance, making them promising candidates for cancer therapy.[1][4]
One of the key cellular effects of taccalonolides is the induction of microtubule bundling.[3][4] Unlike paclitaxel, which tends to form long, loose microtubule bundles, taccalonolides often induce the formation of short, compact microtubule tufts.[5][6] This is attributed to their distinct mechanism of action, which can involve covalent binding to β-tubulin.[2][4] Immunofluorescence microscopy is an indispensable technique to visualize and quantify these drug-induced changes in the microtubule cytoskeleton.
These application notes provide detailed protocols for the preparation, treatment, and immunofluorescent staining of cultured cells to investigate microtubule bundling induced by this compound. Additionally, a framework for quantitative analysis of these effects is presented.
Data Presentation
The following table summarizes quantitative data on the effects of various taccalonolides on microtubule organization and cell proliferation, as determined by immunofluorescence and cytotoxicity assays.
| Taccalonolide Analog | Cell Line | Concentration for Microtubule Bundling | Antiproliferative IC50 | Observations |
| Taccalonolide A | A-10 | 500 nM (increased density), 2.5 µM (short, compact tufts) | ~5 µM | Bundling occurs at concentrations at or below the antiproliferative IC50.[5][7] |
| Taccalonolide E | A-10 | 1 µM (abnormal mitotic spindles) | Not specified for A-10 | Induces multipolar mitotic spindles.[2][6] |
| Taccalonolide AF | HeLa | 100 nM | 23 nM | Causes bundling of interphase microtubules and aberrant mitotic spindles.[7][8] |
| Taccalonolide AJ | HeLa | 30 nM | 4 nM | Induces microtubule bundling and profoundly cold-stable microtubules.[7][8] |
| This compound-6 Analogues | HCC1937 | 20 nM - 2700 nM | Varies with analogue | All tested analogues promoted cellular microtubule bundling within 4 hours.[9] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for culturing mammalian cells and treating them with this compound to induce microtubule bundling.
Materials:
-
Human cancer cell line (e.g., HeLa, MDA-MB-231, or A-10)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
Sterile glass coverslips
-
24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Place sterile glass coverslips into the wells of a 24-well plate. Seed the cells onto the coverslips at a density that will allow them to reach 60-70% confluency at the time of fixation.[10]
-
Cell Adherence: Incubate the cells for 24 hours in a humidified incubator to allow for proper adherence.[10]
-
Compound Preparation: Prepare working solutions of this compound by diluting the DMSO stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 10 nM - 5 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration to observe microtubule bundling (e.g., 4-24 hours).[9]
Protocol 2: Immunofluorescence Staining of Microtubules
This protocol provides a detailed method for fixing, permeabilizing, and staining cells to visualize the microtubule network.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 3% paraformaldehyde and 0.1% glutaraldehyde (B144438) in PBS, or ice-cold methanol)[11][12]
-
Permeabilization buffer (0.5% Triton X-100 in PBS)[11]
-
Blocking buffer (3% BSA in PBS)[11]
-
Primary antibody: Mouse anti-α-tubulin or rabbit anti-β-tubulin antibody
-
Secondary antibody: Fluorescently labeled anti-mouse or anti-rabbit secondary antibody (e.g., Alexa Fluor 488 or 568)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: After treatment, aspirate the medium and gently wash the cells twice with PBS. Fix the cells with the chosen fixation solution. For paraformaldehyde/glutaraldehyde fixation, incubate for 10 minutes at room temperature.[11] For methanol (B129727) fixation, incubate with ice-cold methanol for 5-10 minutes at -20°C.[12]
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[10]
-
Permeabilization: If not using methanol fixation, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature to allow antibodies to access intracellular structures.[10][11]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add blocking buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[10][11]
-
Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in the blocking buffer according to the manufacturer's recommendations. Aspirate the blocking buffer and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.[10]
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of mounting medium.[10] Seal the edges with nail polish and allow to dry.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Mandatory Visualizations
Caption: Experimental workflow for immunofluorescence analysis.
Caption: this compound mechanism of action.
References
- 1. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Immunofluorescence staining of microtubules [bio-protocol.org]
- 12. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Synergistic Effects of Taccalonolide C with Other Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the synergistic potential of Taccalonolide C, a unique microtubule-stabilizing agent, in combination with other anticancer drugs. The protocols outlined below are designed to enable the systematic evaluation of drug interactions, from initial in vitro screening to in vivo validation, aiding in the identification of effective combination therapies.
Taccalonolides, including this compound, represent a novel class of microtubule stabilizers that have demonstrated efficacy against drug-resistant cancer models.[1][2][3] Their distinct mechanism of action, which does not involve direct binding to the tubulin taxane (B156437) site for most taccalonolides, suggests a strong potential for synergistic interactions with other chemotherapeutic agents, including taxanes and microtubule-destabilizing agents.[1][4][5] Studies have already indicated synergistic antiproliferative effects when taccalonolides are combined with drugs like paclitaxel, laulimalide, and taccabulin A.[2][3][5][6]
The following protocols provide detailed methodologies for key experiments to quantify synergy, elucidate the underlying cellular mechanisms, and validate findings in preclinical models.
I. In Vitro Synergy Assessment
The initial evaluation of synergistic effects is typically performed using cancer cell lines. A panel of cell lines representing different cancer types should be selected to assess the breadth of the synergistic interaction.
Cell Viability Assays
Cell viability assays are fundamental to determining the cytotoxic effects of single agents and drug combinations. The Sulforhodamine B (SRB) assay is a reliable method for assessing cell density based on the measurement of cellular protein content.
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
-
Create a dose-response matrix by preparing serial dilutions of each drug individually and in combination at fixed ratios (e.g., based on the ratio of their individual IC50 values).
-
Treat the cells with the single agents and the drug combinations. Include vehicle-treated control wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation:
-
Gently remove the medium.
-
Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
-
Destaining and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Data Acquisition: Shake the plates on a plate shaker for 5 minutes and measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for the individual drugs.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[7]
-
Apoptosis Assays
To determine if the synergistic cytotoxicity is due to an increase in programmed cell death, apoptosis assays are performed. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound, the combination drug, and the combination at synergistic concentrations (e.g., IC50 and sub-IC50 concentrations) for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[8]
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]
-
Cell Cycle Analysis
Taccalonolides are known to cause G2/M cell cycle arrest.[9][10] Cell cycle analysis can reveal if the combination treatment enhances this effect or induces arrest at other phases.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Seeding and Treatment: Treat cells in 6-well plates with the individual drugs and their combination for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate for at least 2 hours at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[11]
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
II. In Vivo Synergy Validation
Promising in vitro synergistic combinations should be validated in vivo using animal models, such as tumor xenografts in immunodeficient mice.
Protocol: Tumor Xenograft Model for Synergy Assessment
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Combination drug alone
-
This compound + combination drug
-
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, oral). The formulation of taccalonolides may require specific vehicles like a Cremophor EL/DMSO mixture.[1]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint: Euthanize the mice when tumors reach a maximum allowable size or at the end of the study period.
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI).
-
Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the differences between treatment groups.
-
The synergistic effect can be quantified using methods like the combination index (CI) adapted for in vivo data.[13][14][15]
-
III. Data Presentation
Quantitative data from in vitro and in vivo experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound and Combination Drug
| Cell Line | Drug | IC50 (nM) |
| MDA-MB-231 | This compound | Insert Value |
| Paclitaxel | Insert Value | |
| A549 | This compound | Insert Value |
| Vinblastine | Insert Value | |
| HeLa | This compound | Insert Value |
| Taccabulin A | Insert Value |
Table 2: In Vitro Synergy of this compound Combinations (72h Treatment)
| Cell Line | Combination | Combination Index (CI) at ED50 | Synergy/Antagonism |
| MDA-MB-231 | This compound + Paclitaxel | Insert Value | Synergistic |
| A549 | This compound + Vinblastine | Insert Value | Synergistic |
| HeLa | This compound + Taccabulin A | 0.65 - 0.85[3] | Synergistic |
Table 3: In Vivo Antitumor Efficacy of this compound Combinations
| Xenograft Model | Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| MDA-MB-231 | Vehicle | Insert Value | - |
| This compound | Insert Value | Insert Value | |
| Paclitaxel | Insert Value | Insert Value | |
| This compound + Paclitaxel | Insert Value | Insert Value |
IV. Visualization of Pathways and Workflows
Diagrams created using Graphviz can effectively illustrate the proposed mechanisms of action and experimental designs.
Caption: Workflow for assessing the synergistic effects of this compound.
Caption: Signaling pathways potentially involved in this compound synergy.
References
- 1. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents [mdpi.com]
- 3. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 4. Taccalonolide - Wikipedia [en.wikipedia.org]
- 5. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Use of Fluorescently Labeled Taccalonolide C Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taccalonolides are a class of highly oxygenated pentacyclic steroids isolated from plants of the Tacca genus.[1] They represent a novel class of microtubule-stabilizing agents with potent anticancer properties.[2][3] Unlike taxanes, which bind non-covalently to the taxane-binding site on β-tubulin, some potent taccalonolides, particularly those with a C22-C23 epoxide, have been shown to form a covalent bond with β-tubulin at aspartate D226.[2][3] This unique mechanism of action allows taccalonolides to circumvent clinically relevant taxane (B156437) resistance mechanisms, making them promising candidates for cancer therapy.[1][4] Fluorescently labeled taccalonolide probes are invaluable tools for studying their mechanism of action, cellular uptake, and distribution, as well as for high-throughput screening of new microtubule-targeting agents.[5][6][7]
This document provides detailed protocols for the synthesis of a fluorescently labeled Taccalonolide C probe and its application in cell-based assays.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of Selected Taccalonolides and a Fluorescent Probe
| Compound | Cell Line | IC50 / GI50 (nM) | Reference |
| Taccalonolide A | HeLa | >10,000 | [8] |
| Taccalonolide AF (epoxidized A) | HeLa | 4.2 | [8] |
| Taccalonolide B | HeLa | 3100 | [8] |
| Taccalonolide AJ (epoxidized B) | HeLa | 4.2 | [8] |
| Taccalonolide T | HeLa | 110 | [8] |
| Taccalonolide T-epoxide | HeLa | 0.43 | [8] |
| Taccalonolide AI | HeLa | 47 | [3] |
| Taccalonolide AI-epoxide | HeLa | 0.88 | [8] |
| C6-Fluorescein Taccalonolide Probe (66) | HeLa | 30-50 | [1] |
| Paclitaxel | HeLa | 1.2 | [8] |
Signaling Pathway
Taccalonolides exert their cytotoxic effects by stabilizing microtubules, which are essential components of the cytoskeleton involved in cell division.[1] This stabilization disrupts the dynamic instability of microtubules, leading to the formation of abnormal mitotic spindles, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death).[2][9][10]
Caption: this compound probe mechanism of action.
Experimental Protocols
Protocol 1: Synthesis of a C-6 Fluorescein-Labeled this compound Probe
This protocol describes a general method for conjugating a fluorescein (B123965) dye to the C-6 position of this compound, inspired by methodologies reported for other taccalonolides.[6][11] This position is often chosen for modification as it has been shown to be amenable to the attachment of probes without abolishing biological activity.[3][11]
Materials:
-
This compound
-
5(6)-Carboxyfluorescein (B613776) succinimidyl ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Thin Layer Chromatography (TLC) plates
Workflow Diagram:
Caption: Workflow for fluorescent probe synthesis.
Procedure:
-
Reaction Setup: In a clean, dry flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the solution. In a separate container, dissolve 5(6)-carboxyfluorescein succinimidyl ester (1.5 equivalents) in anhydrous DMF and add it dropwise to the this compound solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Reaction Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of water.
-
Extraction: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure fluorescently labeled this compound probe.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR and mass spectrometry.
Protocol 2: Visualization of Microtubule Network in Cultured Cells
This protocol outlines the use of the fluorescently labeled this compound probe to visualize the microtubule network in cultured cancer cells.
Materials:
-
HeLa or other suitable cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled this compound probe
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Workflow Diagram:
Caption: Workflow for cellular imaging experiment.
Procedure:
-
Cell Seeding: Seed HeLa cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow for 24 hours in complete culture medium.
-
Probe Incubation: Treat the cells with the fluorescently labeled this compound probe at a suitable concentration (e.g., 50-200 nM) in fresh culture medium. Incubate for the desired time period (e.g., 4-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Fixation: After incubation, gently wash the cells twice with warm PBS. Fix the cells by incubating with 4% PFA solution for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells by incubating with permeabilization buffer for 10 minutes at room temperature.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescently labeled microtubules and nuclei using a fluorescence microscope with appropriate filter sets for the fluorescein dye and DAPI. Cells treated with the probe are expected to show an increased density and bundling of microtubules compared to control cells.[9][12]
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay measures the ability of the fluorescently labeled this compound probe to promote the polymerization of purified tubulin into microtubules.[13][14]
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorescently labeled this compound probe
-
Paclitaxel (as a positive control)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: Pre-warm the spectrophotometer or plate reader to 37°C.
-
Reaction Mixture: On ice, prepare the reaction mixture containing general tubulin buffer, GTP (1 mM), and purified tubulin (e.g., 2 mg/mL).
-
Addition of Compounds: Add the fluorescently labeled this compound probe, paclitaxel, or vehicle control to the reaction mixture at the desired final concentrations.
-
Measurement: Transfer the reaction mixtures to a pre-warmed cuvette or 96-well plate. Immediately begin monitoring the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance values against time. Compare the rate and extent of tubulin polymerization in the presence of the fluorescent probe to the positive and negative controls. Potent taccalonolides have been shown to induce tubulin polymerization, although sometimes with a characteristic lag phase.[14][15]
Conclusion
The synthesis and application of fluorescently labeled this compound probes provide a powerful approach for investigating the mechanism of action of this promising class of anticancer agents. The protocols outlined in this document offer a foundation for researchers to explore the cellular effects of taccalonolides and to facilitate the discovery of new microtubule-stabilizing compounds. The unique covalent binding mechanism of potent taccalonolides continues to be an active area of research with significant potential for the development of novel cancer therapeutics.[3]
References
- 1. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent taxoid probes for microtubule research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural-product-based fluorescent probes: recent advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taccalonolide - Wikipedia [en.wikipedia.org]
- 11. This compound-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Taccalonolide C in Taxane-Resistant Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of resistance to taxane-based chemotherapeutics, such as paclitaxel (B517696) and docetaxel, presents a significant challenge in oncology. Taccalonolides, a class of microtubule-stabilizing natural products, have shown promise in overcoming these resistance mechanisms. While extensive research has been conducted on several taccalonolides, specific data regarding Taccalonolide C is limited in the current scientific literature. Structurally, this compound possesses a distinct C15–C26 lactone ring, unlike the more commonly studied taccalonolides which typically have a C23–C26 lactone ring.[1][2] This structural difference may influence its biological activity.
This document provides a comprehensive overview of the application of taccalonolides in taxane-resistant cancer cell lines, drawing upon the extensive data available for representative members of this class, such as Taccalonolide A, E, AF, and AJ. These notes and protocols are intended to guide researchers in exploring the potential of this compound and other novel taccalonolides as therapeutic agents against taxane-resistant cancers.
Mechanism of Action: Overcoming Taxane (B156437) Resistance
Taccalonolides exhibit a unique mechanism of microtubule stabilization that circumvents common taxane resistance pathways.[3] Unlike taxanes, which bind to a specific site on β-tubulin, the most potent taccalonolides, such as AF and AJ, covalently bind to a distinct site on β-tubulin at aspartic acid residue 226 (D226).[4] This alternative binding site and covalent interaction are key to their efficacy in taxane-resistant cells.[5]
Key Resistance Mechanisms Overcome by Taccalonolides:
-
P-glycoprotein (Pgp) Efflux: Taccalonolides are poor substrates for the Pgp efflux pump, a common mechanism of multidrug resistance that actively removes taxanes from cancer cells.[1][5]
-
Multidrug Resistance-Associated Protein 7 (MRP7): Taccalonolides have demonstrated the ability to circumvent MRP7-mediated drug resistance.[5][6]
-
βIII-Tubulin Isotype Expression: Overexpression of the βIII-tubulin isotype can confer resistance to taxanes. In contrast, some studies have shown that cancer cells overexpressing βIII-tubulin are even more sensitive to certain taccalonolides.[5][6]
-
Tubulin Mutations: Due to their different binding site, taccalonolides are effective against cancer cells with mutations in the taxane-binding site on β-tubulin.[7]
Data Presentation
The following tables summarize the in vitro efficacy of representative taccalonolides in taxane-sensitive and -resistant cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of Taccalonolides in Drug-Sensitive and Pgp-Overexpressing Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC₅₀ (nM) | Relative Resistance* |
| Paclitaxel | SK-OV-3 | - | 1.6 | 860 |
| SK-OV-3/MDR-1-6/6 | Pgp Overexpression | 1376 | ||
| Taccalonolide A | SK-OV-3 | - | 594 | 4.1 |
| SK-OV-3/MDR-1-6/6 | Pgp Overexpression | 2435 | ||
| Taccalonolide E | SK-OV-3 | - | 340 | 5.1 |
| SK-OV-3/MDR-1-6/6 | Pgp Overexpression | 1734 | ||
| Taccalonolide B | SK-OV-3 | - | ~800 | 12 |
| SK-OV-3/MDR-1-6/6 | Pgp Overexpression | ~9600 | ||
| Taccalonolide N | SK-OV-3 | - | ~1300 | 6.1 |
| SK-OV-3/MDR-1-6/6 | Pgp Overexpression | ~7930 |
*Relative Resistance = IC₅₀ in resistant cell line / IC₅₀ in parental cell line. Data compiled from multiple sources.[1][8]
Table 2: In Vitro Antiproliferative Activity of Taccalonolides in Cell Lines with Other Resistance Mechanisms
| Compound | Cell Line | Resistance Mechanism | IC₅₀ (nM) | Fold Resistance/Sensitivity* |
| Paclitaxel | HeLa | - | 1.6 | 4.7 (Resistance) |
| HeLa-βIII | βIII-Tubulin Overexpression | 7.5 | ||
| Taccalonolide A | HeLa | - | 594 | 0.6 (Sensitivity) |
| HeLa-βIII | βIII-Tubulin Overexpression | 356 | ||
| Taccalonolide E | HeLa | - | 340 | 0.7 (Sensitivity) |
| HeLa-βIII | βIII-Tubulin Overexpression | 238 | ||
| Paclitaxel | HEK293-pcDNA3 | - | 2.5 | 3.2 (Resistance) |
| HEK293-MRP7 | MRP7 Overexpression | 8.0 | ||
| Taccalonolide A | HEK293-pcDNA3 | - | ~600 | 1.4 (Minimal Resistance) |
| HEK293-MRP7 | MRP7 Overexpression | ~840 | ||
| Taccalonolide E | HEK293-pcDNA3 | - | ~400 | 0.8 (Sensitivity) |
| HEK293-MRP7 | MRP7 Overexpression | ~320 |
*Fold Resistance/Sensitivity = IC₅₀ in resistant cell line / IC₅₀ in parental cell line. A value < 1 indicates increased sensitivity. Data compiled from multiple sources.[6][8][9]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in taxane-resistant cancer cell lines are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC₅₀).
Materials:
-
Taxane-resistant and parental cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound for the desired time (e.g., 24, 48 hours), harvest the cells (including floating cells in the medium) by trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 3: Western Blot for Apoptotic Markers
This protocol assesses the levels of key proteins involved in apoptosis, such as phosphorylated Bcl-2 (p-Bcl-2) and cleaved PARP.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Bcl-2, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: Immunofluorescence for Microtubule Bundling
This protocol visualizes the effect of this compound on the microtubule network within cells.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
1% BSA in PBS (Blocking buffer)
-
Primary antibody (anti-α-tubulin or anti-β-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound for the desired time (e.g., 18-24 hours).
-
Fixation: Wash with PBS and fix with 4% PFA for 10 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 30 minutes.
-
Antibody Staining: Incubate with the primary anti-tubulin antibody for 1 hour, followed by washing and incubation with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI for 5 minutes, wash, and mount the coverslips on microscope slides with mounting medium.
-
Imaging: Visualize the microtubule structures using a fluorescence microscope. Look for the formation of microtubule bundles and abnormal mitotic spindles.
Protocol 5: In Vitro Microtubule Polymerization Assay
This biochemical assay measures the ability of this compound to promote the polymerization of purified tubulin.
Materials:
-
Purified tubulin protein
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
This compound
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup: In a 96-well plate, add G-PEM buffer and this compound at various concentrations.
-
Initiation of Polymerization: Add purified tubulin to each well to a final concentration of 2 mg/mL.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.
-
Analysis: Plot absorbance versus time to visualize the kinetics of tubulin polymerization.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound.
Caption: this compound circumvents common taxane resistance mechanisms.
Caption: Experimental workflow for evaluating this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taccalonolide - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 6. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Taccalonolide C stability in DMSO and cell culture media
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Taccalonolide C in DMSO and cell culture media for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: this compound, like other taccalonolides, has low aqueous solubility. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo studies, a common formulation involves solubilizing the compound in a mixture of 50% DMSO and 50% Cremophor EL, which is then diluted before injection.[2][3] When preparing working solutions for cell-based assays, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%, and preferably below 0.1%) to avoid solvent-induced cytotoxicity.[1][4]
Q2: What is the recommended way to store this compound stock solutions in DMSO?
A2: While specific long-term stability data for this compound in DMSO is not extensively published, general best practices for storing bioactive compounds in DMSO should be followed to ensure compound integrity.[1]
-
Storage Temperature: Store stock solutions at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months).[5][6]
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1]
-
Moisture: Use anhydrous DMSO and keep vials tightly sealed to minimize degradation catalyzed by water.[1]
Q3: How stable is this compound in cell culture media?
Q4: What factors can influence the stability of this compound in my experiments?
A4: Several factors can lead to the degradation or loss of effective concentration of this compound in cell culture:
-
pH: The pH of the culture medium (typically 7.2-7.4) can affect the stability of pH-sensitive compounds.[4]
-
Serum Components: Proteins in fetal bovine serum (FBS) or other sera can bind to the compound, affecting its availability and stability.[7]
-
Enzymatic Degradation: Although less common in cell-free media, enzymes secreted by cells could potentially metabolize the compound.[8] The in vivo half-life of a related compound, Taccalonolide AJ, is only 8.1 minutes, suggesting rapid metabolic degradation.[9][10]
-
Adsorption: Hydrophobic compounds can adsorb to plasticware, reducing the effective concentration in the media.
Troubleshooting Guide
| Issue | Possible Causes & Recommended Solutions |
| Visible precipitate or cloudiness in culture wells after adding this compound. | 1. Concentration exceeds solubility limit: The concentration of this compound may be too high for the aqueous environment of the cell culture medium. Solution: Determine the maximum solubility in your specific medium. Consider performing serial dilutions of your DMSO stock in pre-warmed medium before adding it to the wells to avoid "solvent shock".[4] 2. Interaction with media components: The compound may be interacting with serum proteins or other components, causing it to precipitate. Solution: Test stability in serum-free media to see if serum is the cause. If the experimental design allows, try reducing the serum concentration.[4] |
| Loss of expected biological activity over the course of a long-term experiment. | 1. Compound degradation: this compound may be unstable under the incubation conditions (37°C, 5% CO₂). Solution: Perform a stability study to determine the half-life of this compound in your media (see protocol below). If it is found to be unstable, you may need to replenish the compound by changing the medium at regular intervals during the experiment.[4] 2. Cellular metabolism: Cells may be metabolizing the compound, leading to a decrease in its effective concentration. Solution: Consider this possibility when designing experiments. Assays of shorter duration may be necessary, or the medium may need to be replaced periodically. |
| High variability in results between replicate wells or experiments. | 1. Inconsistent sample handling: Inaccurate pipetting or non-uniform mixing can lead to variable concentrations. Solution: Ensure pipettes are calibrated. Mix the media thoroughly but gently after adding the compound.[8] 2. Freeze-thaw cycles: Repeatedly freezing and thawing the main stock solution can degrade the compound. Solution: Prepare single-use aliquots of your DMSO stock solution to ensure consistent compound quality for each experiment.[1] |
Quantitative Stability Data
Specific stability data for this compound is not widely published. The table below summarizes data for related, well-characterized taccalonolides to provide a general reference.
| Compound | Condition | Half-life (t½) | Reference |
| Taccalonolide AF | PBS (pH 7) | 9 hours | [1] |
| Taccalonolide AJ | PBS (pH 7) | > 20 hours | [1] |
| Taccalonolide AJ | In vivo (mouse) | 8.1 minutes | [9][10] |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media via LC-MS
This protocol provides a method to quantify the chemical stability of this compound under your specific cell culture conditions.[4][11]
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (the same used in your experiments)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Cold acetonitrile (B52724) (ACN)
-
High-performance liquid chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the Medium: Warm your complete cell culture medium to 37°C. Spike the medium with the this compound stock solution to the highest final concentration you use in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Aliquot Samples: Dispense the spiked media into several sterile microcentrifuge tubes, one for each time point.
-
Incubation and Time Points: Place the tubes in a 37°C, 5% CO₂ incubator. Collect aliquots at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Processing (T=0): Immediately process the T=0 sample. Add 3 volumes of cold acetonitrile to the aliquot of medium to precipitate proteins. Vortex vigorously for 30 seconds.
-
Protein Precipitation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
Sample Processing (Other Time Points): At the end of each time point, remove the corresponding tube from the incubator and process it immediately as described in steps 5-7. Alternatively, samples can be flash-frozen in liquid nitrogen and stored at -80°C for later batch processing.
-
LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the peak area corresponding to the parent this compound molecule.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the stability profile and calculate the half-life (t½).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. benchchem.com [benchchem.com]
Overcoming the narrow therapeutic window of Taccalonolide C in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Taccalonolide C and its analogs in in vivo experiments. The information addresses common challenges, particularly those related to the narrow therapeutic window of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it differ from other microtubule stabilizers?
Taccalonolides represent a unique class of microtubule-stabilizing agents.[1][2] Unlike taxanes, which bind directly to tubulin, earlier identified taccalonolides did not appear to bind directly to purified tubulin, suggesting a novel mechanism of action.[1] However, more recent studies on highly potent taccalonolides, such as AF and AJ, have revealed that they can covalently bind to β-tubulin at residue D226, a site distinct from the taxane-binding pocket.[3][4] This covalent interaction is thought to contribute to their persistent cellular effects and ability to overcome certain drug resistance mechanisms.[4][5] The unique C22-C23 epoxide moiety is crucial for this covalent binding and the resulting high potency.[3]
Q2: Why does this compound exhibit a narrow therapeutic window in vivo?
The narrow therapeutic window of taccalonolides, including this compound, is a significant challenge for their clinical development.[3][4] In vivo studies with analogs like Taccalonolide A and the more potent Taccalonolide AF have shown that doses required for significant antitumor efficacy are often close to the maximum tolerated dose, leading to toxic side effects such as significant weight loss.[3][4][6] For instance, a dose of 56 mg/kg of Taccalonolide A, which provided the longest tumor growth delay, was above the maximum tolerated dose.[3][6] Similarly, while Taccalonolide AF showed potent antitumor effects, a slight increase in dose led to significant toxicity.[3][6] The potent, irreversible binding to microtubules may contribute to this toxicity.[4]
Q3: What are the primary strategies being explored to widen the therapeutic window of this compound and its analogs?
Several strategies are under investigation to improve the therapeutic index of taccalonolides:
-
Drug Delivery Systems: Encapsulation or formulation strategies, such as the development of cyclodextrin (B1172386) inclusion complexes, are being explored to improve drug delivery and reduce systemic toxicity.[3][6]
-
Semi-synthetic Analogs: medicinal chemists are creating semi-synthetic derivatives of natural taccalonolides to identify compounds with an improved safety profile.[5] Modifications at various positions on the taccalonolide backbone are being investigated to enhance stability and reduce off-target effects.[5]
-
Targeted Delivery: Conjugating taccalonolides to tumor-targeting moieties, such as antibodies, is a promising approach to increase drug concentration at the tumor site while minimizing exposure to healthy tissues.[3][4][5]
Troubleshooting Guide
Problem 1: High toxicity and animal morbidity observed at theoretically efficacious doses.
-
Possible Cause: The administered dose is exceeding the maximum tolerated dose (MTD) due to the narrow therapeutic window.
-
Troubleshooting Steps:
-
Dose De-escalation: Perform a dose-ranging study to determine the MTD in your specific animal model. Start with lower doses and carefully monitor for signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur).
-
Modified Dosing Schedule: Instead of a single high dose, consider a fractionated dosing schedule (e.g., lower doses administered more frequently). This approach was tested with Taccalonolide A, where a lower total dose given more frequently resulted in less toxicity.[7]
-
Alternative Formulation: The standard formulation often involves Cremophor EL and DMSO, which can have its own toxicities.[1] Consider exploring alternative, less toxic formulation vehicles if possible.
-
Switch to a Different Analog: If working with a particularly toxic analog like Taccalonolide AJ, which showed no therapeutic window in some models, consider switching to an analog with a potentially better therapeutic index, such as Taccalonolide AF, or newer semi-synthetic derivatives.[4]
-
Problem 2: Lack of significant antitumor efficacy at non-toxic doses.
-
Possible Cause: The dose administered is below the therapeutic threshold. This is a common issue given the narrow therapeutic window.
-
Troubleshooting Steps:
-
Optimize Dosing Schedule: As mentioned above, a modified dosing schedule might allow for a higher cumulative dose without reaching acute toxicity levels.
-
Intratumoral Administration: For preliminary efficacy studies, consider intratumoral injection. Potent taccalonolides have demonstrated significant and persistent antitumor activity when administered directly into the tumor, bypassing systemic toxicity.[5][8] This can help confirm the compound's activity against the tumor cells in vivo.
-
Combination Therapy: Investigate synergistic effects with other chemotherapeutic agents. The unique mechanism of action of taccalonolides may allow for effective combinations with drugs that have different resistance profiles.
-
Use of a More Potent Analog: Newer, more potent analogs (e.g., those with a C-22,23 epoxide) may achieve efficacy at lower, less toxic concentrations.[9][10]
-
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity of Selected Taccalonolides
| Taccalonolide | Cell Line | IC50 (nM) | Reference |
| Taccalonolide A | Varies | 200 - 2000 | [1] |
| Taccalonolide E | Varies | 200 - 2000 | [1] |
| Taccalonolide AA | HeLa | 32.3 | [11] |
| Taccalonolide AF | Varies | ~10x more potent than A | [4] |
| Taccalonolide AJ | HeLa | 4.2 | [9] |
| T-epoxide | HeLa | 0.43 | [9][10] |
| AI-epoxide | HeLa | 0.88 | [9] |
Table 2: In Vivo Efficacy and Toxicity of Selected Taccalonolides
| Taccalonolide | Animal Model | Dose | Efficacy | Toxicity | Reference |
| Taccalonolide A | Mam17/ADR murine adenocarcinoma | 38 mg/kg (total) | Optimal efficacy | Narrow therapeutic window | [1] |
| Taccalonolide A | Mam17/ADR murine adenocarcinoma | 56 mg/kg | Longest tumor growth delay | Above MTD | [3][6] |
| Taccalonolide E | Mam17/ADR murine adenocarcinoma | 86 mg/kg (total) | Potent in vivo | - | [1] |
| Taccalonolide AF | MDA-MB-231 xenograft | 2.0 mg/kg (cumulative) | Similar to 10 mg/kg paclitaxel | Manageable weight loss (LD20) | [3][4][6] |
| Taccalonolide AF | MDA-MB-231 xenograft | 2.5 mg/kg (cumulative 5.0 mg/kg) | Tumor regression | Significant weight loss and toxicity | [3][4][6] |
| Taccalonolide AJ | MDA-MB-231 xenograft | 0.5 mg/kg (cumulative 2.0 mg/kg) | No antitumor effect | High toxicity (LD40) | [4] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol is a generalized procedure based on studies with taccalonolides AF and AJ.[4]
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., MDA-MB-231 breast cancer cells) in appropriate media.
-
Harvest cells and resuspend in a suitable medium, potentially mixed with Matrigel, to a final concentration of ~1-3 x 10^6 cells per injection.
-
Subcutaneously inject the cell suspension into the flanks of immunocompromised mice (e.g., athymic nude mice).
-
-
Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to grow to a palpable size (e.g., a median volume of 60-100 mg).
-
Measure tumor dimensions (length and width) regularly with calipers.
-
Calculate tumor mass using the formula: mass (mg) = (length (mm) x width (mm)^2) / 2.
-
Randomize mice into treatment and control groups (n=5-10 mice per group).
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation. A common, though potentially toxic, vehicle is a mixture of Cremophor EL and DMSO, diluted with water or PBS before injection.[1] A simpler formulation of 5% Ethanol in PBS has also been used.[4]
-
Administer the drug via the desired route (e.g., intraperitoneal injection).
-
The dosing schedule should be based on prior dose-finding studies (e.g., twice a week for 2-3 weeks).
-
-
Monitoring and Data Collection:
-
Monitor animal weight and general health daily as indicators of toxicity.
-
Measure tumor volume 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis if required.
-
-
Data Analysis:
-
Plot mean tumor volume and mean body weight over time for each group.
-
Calculate metrics such as tumor growth inhibition (TGI) and log cell kill.
-
Use appropriate statistical tests (e.g., ANOVA) to determine the significance of differences between treatment and control groups.
-
Visualizations
Caption: this compound's proposed mechanism of action.
Caption: Workflow for in vivo xenograft studies.
Caption: Strategies to overcome the narrow therapeutic window.
References
- 1. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taccalonolide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 9. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting artifacts in microtubule polymerization assays with Taccalonolide C
Welcome to the technical support center for researchers utilizing Taccalonolide C and other taccalonolides in microtubule polymerization assays. This resource provides troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound on microtubule polymerization?
A1: Taccalonolides are a class of microtubule-stabilizing agents.[1] While earlier studies suggested an indirect mechanism, more recent research on potent taccalonolides, particularly those with a C-22,23 epoxide group, has shown they can directly bind to tubulin and promote polymerization.[2][3] this compound's specific activity in a purified tubulin assay may vary, and it's crucial to distinguish its effects from other members of the taccalonolide family. Some taccalonolides induce microtubule bundling at concentrations lower than those required by paclitaxel.[4]
Q2: I am not observing any enhancement of polymerization with this compound. What could be the reason?
A2: Several factors could contribute to this observation:
-
Compound Potency: Not all taccalonolides have the same potency in in vitro polymerization assays. Some, like Taccalonolide A and E, initially showed weak or no activity in polymerizing purified tubulin, while others with a C-22,23 epoxide are potent enhancers.[2][4] Ensure the specific this compound analogue you are using has been reported to directly polymerize tubulin in vitro.
-
Assay Conditions: The assay conditions may not be optimal for detecting enhancement. For microtubule stabilizers, it is often recommended to use lower concentrations of tubulin and/or glycerol (B35011) to have a low baseline polymerization signal that can be significantly increased by an enhancing compound.[5]
-
Inactive Compound: Ensure the proper storage and handling of your this compound stock to prevent degradation. Prepare fresh dilutions for your experiments.
Q3: My absorbance/fluorescence signal increases even in the absence of tubulin when this compound is present. What does this indicate?
A3: This strongly suggests that your compound is precipitating or forming aggregates at the concentration used in the assay.[5] This is a common artifact that can mimic the light scattering or fluorescence signal of microtubule formation.[5][6]
To confirm precipitation:
-
Run a control experiment with this compound in the assay buffer without tubulin. An increase in signal over time indicates precipitation.[5]
-
Perform a temperature-shift experiment. After the signal plateaus at 37°C, place the plate on ice for 30 minutes. If the signal is due to microtubule polymerization, it should decrease (depolymerization). If it's due to precipitation, the signal will likely be irreversible and remain high.[5]
To mitigate precipitation:
-
Lower the concentration of this compound.
-
Ensure the final solvent (e.g., DMSO) concentration is low (typically ≤2%) and consistent across all wells.[5][6]
Q4: The lag phase of my polymerization curve is shorter or absent in my control wells. What does this imply?
A4: A very short or non-existent lag phase typically indicates the presence of pre-formed tubulin aggregates or "seeds" in your tubulin preparation.[7] These seeds act as nucleation points, bypassing the initial nucleation phase of polymerization. To resolve this, clarify your tubulin stock by ultracentrifugation before use.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal or "noisy" data | Compound precipitation | Perform control experiments without tubulin to check for compound insolubility. Lower the compound concentration if necessary.[5] |
| Air bubbles in wells | Be careful during pipetting to avoid introducing bubbles. Inspect the plate before starting the reading. | |
| Contaminated buffer or reagents | Use freshly prepared and filtered buffers. | |
| Inconsistent results between replicate wells | Pipetting errors | Use a multichannel pipette for consistency and ensure accurate and rapid addition of reagents to all wells.[5] |
| Temperature gradients across the plate | Pre-warm the plate reader to 37°C. Use the central wells of the plate to minimize edge effects.[6] | |
| Weak or no polymerization in control wells | Inactive tubulin | Use high-quality, polymerization-competent tubulin. Aliquot tubulin upon receipt and store at -80°C to avoid multiple freeze-thaw cycles.[8] |
| Degraded GTP | Prepare fresh GTP solutions and store them in aliquots at -20°C or -80°C.[5] | |
| Incorrect buffer composition | Verify the pH and concentrations of all buffer components (e.g., PIPES, MgCl₂, EGTA).[7] | |
| Unexpected microtubule bundling observed | Characteristic of some taccalonolides | This may be a true effect of the compound. Taccalonolides are known to cause microtubule bundling, sometimes at concentrations where other stabilizers do not.[3][4] Confirm with microscopy if possible. |
Quantitative Data Summary
The effective concentrations of taccalonolides can vary significantly based on their specific chemical structure, particularly the presence of a C-22,23 epoxide group.
| Taccalonolide Analogue | Reported IC₅₀ (HeLa cells) | Effect on in vitro Tubulin Polymerization | Reference |
| Taccalonolide A | 5380 nM | Does not polymerize purified tubulin | [4] |
| Taccalonolide E | Low µM range | Does not polymerize purified tubulin | [4] |
| Taccalonolide AJ | 4 nM | Enhances rate and extent of polymerization | [3][9] |
| Taccalonolide AF | 23 nM | Enhances rate and extent of polymerization | [3] |
Experimental Protocols
Fluorescence-Based Microtubule Polymerization Assay
This protocol is adapted from commercially available kits and literature procedures.[10][11][12]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol (100%)
-
Fluorescent reporter (e.g., DAPI)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths suitable for the reporter (e.g., Ex: 360 nm, Em: 450 nm for DAPI).
Procedure:
-
Preparation of Reagents:
-
Reconstitute tubulin in General Tubulin Buffer on ice to a stock concentration (e.g., 10 mg/mL).
-
Prepare the final polymerization buffer: General Tubulin Buffer with 1 mM GTP and 10% glycerol (adjust glycerol concentration to optimize for enhancer detection).
-
Dilute the tubulin stock to the desired final concentration (e.g., 2 mg/mL) in the final polymerization buffer. Keep on ice.
-
Prepare serial dilutions of this compound, paclitaxel, and DMSO vehicle in the final polymerization buffer.
-
-
Assay Setup (on ice):
-
Add 5 µL of the compound dilutions (this compound, controls) to the appropriate wells of the 96-well plate.
-
Add 45 µL of the cold tubulin solution to each well for a final volume of 50 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Analyze the polymerization curves to determine the effect of this compound on the lag time, polymerization rate (slope of the linear phase), and the maximum polymer mass (plateau).
-
Visualizations
Caption: Workflow for a fluorescence-based microtubule polymerization assay.
Caption: Simplified pathway of this compound's effect on microtubule dynamics.
References
- 1. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 2. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. maxanim.com [maxanim.com]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hoelzel-biotech.com [hoelzel-biotech.com]
Technical Support Center: Optimizing Taccalonolide Dosage and Administration in Animal Models
Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available research on the taccalonolide class of compounds. As of this writing, specific in vivo dosage and administration data for Taccalonolide C is limited in published literature. Therefore, this document leverages data from structurally similar and well-studied taccalonolides, such as Taccalonolide A, E, AF, and AJ, to provide general guidance and troubleshooting advice. Researchers should always conduct their own dose-finding and toxicity studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for taccalonolides?
A1: Taccalonolides are microtubule-stabilizing agents.[1] They function by covalently binding to β-tubulin, which promotes tubulin polymerization and stabilizes microtubules.[1] This action disrupts the dynamic instability of microtubules, which is essential for various cellular processes, particularly mitosis. The stabilization of the mitotic spindle leads to cell cycle arrest in the G2/M phase, formation of abnormal mitotic spindles, and ultimately, apoptosis (programmed cell death).[2] A key feature of some taccalonolides, particularly those with a C22-C23 epoxide ring, is their covalent binding to a site on β-tubulin distinct from the taxane-binding site.[1] This unique mechanism allows them to circumvent common mechanisms of taxane (B156437) resistance, such as those mediated by P-glycoprotein (Pgp) overexpression.[3][4]
Q2: I can't find specific dosage information for this compound in animal models. What should I do?
A2: It is true that published in vivo studies for this compound are scarce. In this situation, it is recommended to use data from other well-characterized taccalonolides (e.g., A, E, AF, AJ) as a starting point for your own dose-finding studies. It is crucial to begin with low doses and carefully monitor for signs of toxicity. A thorough dose-escalation study is essential to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific animal model and cancer type.
Q3: What are the common administration routes for taccalonolides in animal models?
A3: The most common administration routes for taccalonolides in preclinical animal models are intraperitoneal (i.p.) and intratumoral (i.t.) injections.[4][5][6] Systemic administration via intravenous (i.v.) injection has also been used in pharmacokinetic studies.[4] The choice of administration route will depend on the experimental goals. Systemic administration (i.p. or i.v.) is used to evaluate the overall anti-tumor efficacy and systemic toxicity, while intratumoral injection is often employed to study the direct effects of the compound on the tumor microenvironment, especially for compounds with poor pharmacokinetic profiles.[4][5]
Q4: What are the known challenges with the systemic administration of taccalonolides?
A4: A significant challenge with systemic administration of taccalonolides is their often narrow therapeutic window and rapid in vivo clearance.[1][7] For instance, Taccalonolide AJ has a very short elimination half-life of approximately 8.1 minutes in mice, which limits its systemic exposure and antitumor efficacy at tolerable doses.[4][5] This rapid clearance can lead to a lack of efficacy at non-toxic doses. Researchers have explored formulation strategies, such as the use of cyclodextrin (B1172386) inclusion complexes, to improve the therapeutic window and reduce toxicity.
Q5: What are the typical signs of toxicity to monitor for in animals treated with taccalonolides?
A5: Common signs of toxicity include significant body weight loss, lethargy, ruffled fur, and other signs of distress.[1][8] It is critical to establish a humane endpoint and monitor the animals closely throughout the study. Doses exceeding the MTD can lead to lethality.[8] For example, a total dose of 56 mg/kg of Taccalonolide A showed excellent antitumor activity but was also above the MTD, causing substantial weight loss and some lethality.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable anti-tumor effect with systemic administration. | - Sub-therapeutic dosage: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue.- Poor pharmacokinetics: The compound may have a short half-life and be rapidly cleared from circulation, as seen with Taccalonolide AJ.[4]- Drug resistance: Although taccalonolides can overcome some resistance mechanisms, the tumor model may have other resistance pathways. | - Conduct a dose-escalation study: Gradually increase the dose while carefully monitoring for toxicity to find the MTD.- Optimize the dosing schedule: Consider more frequent administrations or a continuous infusion protocol if feasible.- Evaluate intratumoral administration: This can help determine if the lack of efficacy is due to poor drug delivery to the tumor.[4][5]- Consider formulation changes: Investigate vehicles that may improve solubility and bioavailability. |
| Significant toxicity and weight loss observed at doses required for efficacy. | - Narrow therapeutic window: This is a known characteristic of many taccalonolides.[1][7]- Vehicle toxicity: The formulation vehicle itself may be contributing to the observed toxicity. | - Fractionate the total dose: Administer smaller doses more frequently instead of a single large dose.- Re-evaluate the MTD: Your initial MTD determination may have been too high. Conduct a more detailed toxicity study.- Change the administration route: Intratumoral injection may achieve local efficacy with reduced systemic toxicity.[6]- Test a vehicle-only control group: This will help differentiate between compound- and vehicle-induced toxicity. |
| Precipitation of the compound during formulation or administration. | - Poor aqueous solubility: Taccalonolides are generally hydrophobic molecules with low water solubility. | - Use appropriate solubilizing agents: Formulations often include co-solvents like DMSO, Cremophor EL, PEG300, or Tween-80.[9] Ensure the final concentration of these agents is non-toxic.- Prepare fresh solutions: Do not store diluted solutions for extended periods unless stability has been confirmed.- Sonication and warming: Gentle warming and sonication can aid in dissolution, but be mindful of the compound's stability at higher temperatures. |
| Inconsistent results between experiments. | - Variability in drug formulation: Inconsistent preparation of the dosing solution can lead to variability in the administered dose.- Animal-to-animal variation: Biological variability is inherent in animal studies.- Inconsistent administration technique: Variations in injection volume or location can affect drug absorption and efficacy. | - Standardize the formulation protocol: Ensure the same procedure and reagents are used for each preparation.- Increase the number of animals per group: This will improve the statistical power of your study.- Ensure proper training on administration techniques: Consistent and accurate dosing is crucial for reproducible results. |
Data Presentation
Table 1: Summary of In Vivo Dosages and Efficacy of Various Taccalonolides in Murine Models
| Taccalonolide | Animal Model | Tumor Type | Administration Route | Total Dose (mg/kg) | Efficacy/Outcome | Reference |
| A | Syngeneic Murine | Mammary 16/C Carcinoma | i.p. | 40-56 | 56 mg/kg showed excellent antitumor activity but was above MTD; 40 mg/kg was better tolerated with some efficacy. | [8] |
| A | Syngeneic Murine | Pgp-expressing Mam17/ADR Adenocarcinoma | i.p. | 38 | Highly effective against a drug-resistant tumor. | [9] |
| E | Syngeneic Murine | Mammary 16/C Carcinoma | i.p. | 54-90 | 90 mg/kg provided a 17% T/C with well-tolerated weight loss. | [8] |
| E | Syngeneic Murine | Pgp-expressing Mam17/ADR Adenocarcinoma | i.p. | 86 | Potent in vivo efficacy. | [9] |
| N | Syngeneic Murine | Mammary 16/C Carcinoma | i.p. | 20-36 | 36 mg/kg generated a T/C of 0%. | [8] |
| AF | Athymic Nude Mice | MDA-MB-231 Breast Cancer Xenograft | i.p. | 5 | Greater tumor regression than 40 mg/kg paclitaxel. | [5] |
| AF | Athymic Nude Mice | MDA-MB-231 Breast Cancer Xenograft | i.p. | 2.0 (x3 doses) | Significant inhibition of tumor growth. | [10] |
| AJ | Athymic Nude Mice | MDA-MB-231 Breast Cancer Xenograft | i.p. | 0.5 (x4 doses) | No antitumor effect, despite toxicity. | [10] |
| AJ | Athymic Nude Mice | SCC-4 Xenograft | i.t. | 80 µg (total dose) | Robust and prolonged inhibition of tumor growth. | [4] |
T/C: Treatment vs. Control tumor volume ratio.
Table 2: Pharmacokinetic Parameters of Selected Taccalonolides in Mice
| Taccalonolide | Elimination Half-life (t½) | Key Observation | Reference |
| AF | 44.1 minutes | Longer half-life correlated with systemic in vivo efficacy. | [4] |
| AJ | 8.1 minutes | Short half-life likely precludes systemic antitumor efficacy at tolerable doses. | [4][5] |
Experimental Protocols
1. General Formulation Protocol for In Vivo Studies
Disclaimer: This is a general protocol and may need to be optimized for this compound.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the taccalonolide in 100% DMSO.
-
Vehicle Preparation: A common vehicle for taccalonolides is a mixture of Cremophor EL and DMSO (1:1 ratio).[9]
-
Final Dosing Solution: Shortly before injection, dilute the stock solution in the Cremophor EL/DMSO mixture. Further dilute this mixture with water or saline to achieve the final desired concentration of the taccalonolide and a vehicle concentration that is well-tolerated by the animals (e.g., less than 5% Cremophor EL/DMSO).[9]
-
Administration: Administer the freshly prepared solution to the animals via the chosen route (e.g., intraperitoneal injection).
2. In Vivo Antitumor Efficacy Study in a Xenograft Model
-
Cell Implantation: Implant human cancer cells (e.g., MDA-MB-231) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable, measurable size (e.g., 60-100 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the taccalonolide formulation, vehicle control, and a positive control (e.g., paclitaxel) according to the predetermined dosing schedule and route.
-
Data Collection: Measure tumor volumes (e.g., with calipers) and body weights 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or until significant toxicity is observed.
-
Data Analysis: Analyze tumor growth inhibition, tumor growth delay, and any treatment-related toxicity.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: General workflow for in vivo taccalonolide efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacokinetic Analysis and in Vivo Antitumor Efficacy of Taccalonolides AF and AJ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taccalonolide Microtubule Stabilizers Generated Using Semi-Synthesis Define the Effects of Mono Acyloxy Moieties at C-7 or C-15 and Disubstitutions at C-7 and C-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for Targeted Delivery of Taccalonolide C to Tumor Cells: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taccalonolide C. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Taccalonolides are a class of microtubule-stabilizing agents.[1][2] Unlike taxanes, which bind to the interior of the microtubule, some taccalonolides have been shown to covalently bind to β-tubulin.[3][4] This stabilization of microtubules disrupts their dynamic nature, which is crucial for cell division, leading to mitotic arrest and ultimately apoptosis (programmed cell death).[1][2] While the precise binding site and mechanism for all taccalonolides are still under investigation, their ability to circumvent common taxane (B156437) resistance mechanisms makes them a promising class of anticancer agents.[1][3] this compound is a member of this family and is presumed to share a similar mechanism of action, although its unique C15–C26 lactone ring structure may influence its specific biological activity.[5][6]
Q2: Why is targeted delivery of this compound to tumor cells necessary?
Systemic administration of potent cytotoxic agents like taccalonolides can be limited by a narrow therapeutic window, meaning the dose required for anti-tumor efficacy may be close to the dose that causes toxicity to healthy tissues.[3][7] Targeted delivery strategies aim to increase the concentration of this compound at the tumor site while minimizing exposure to normal tissues, thereby enhancing its therapeutic index and reducing systemic side effects.[8]
Q3: What are the primary strategies for targeted delivery of this compound?
The main strategies for targeted delivery of this compound involve conjugation to a targeting moiety or encapsulation within a nanoparticle system.
-
Antibody-Drug Conjugates (ADCs): This approach involves chemically linking this compound to a monoclonal antibody that specifically recognizes an antigen overexpressed on the surface of tumor cells.
-
Nanoparticle-based delivery systems: this compound can be encapsulated within or conjugated to nanoparticles (e.g., liposomes, polymeric nanoparticles). These nanoparticles can be further modified with targeting ligands (e.g., antibodies, peptides) to enhance their accumulation in tumors through the enhanced permeability and retention (EPR) effect and active targeting.
Q4: Which site on the this compound molecule is suitable for conjugation to a targeting ligand or linker?
Research on other taccalonolides has identified the C-6 position as a promising site for linker conjugation.[6][8] Modifications at this position appear to be stable and allow the molecule to retain its microtubule-stabilizing and cytotoxic activities.[8] However, it is crucial to experimentally validate that any modification to the this compound structure does not abrogate its biological activity.
II. Troubleshooting Guides
A. Formulation and Conjugation
Problem 1: Poor solubility of this compound in aqueous buffers.
-
Possible Cause: Taccalonolides are generally hydrophobic molecules with low aqueous solubility.[2]
-
Troubleshooting Steps:
-
Co-solvents: Prepare stock solutions of this compound in an organic solvent such as DMSO or ethanol.[2] For final aqueous formulations, use a minimal amount of the organic solvent and consider the use of pharmaceutically acceptable co-solvents or surfactants.
-
Formulation in Nanoparticles: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric micelles) can significantly improve its aqueous solubility and stability.
-
pH adjustment: Investigate the pH-solubility profile of this compound to determine if adjusting the pH of the buffer can improve its solubility.
-
Problem 2: Low yield or incomplete reaction during conjugation of this compound to an antibody or linker.
-
Possible Cause: Steric hindrance around the conjugation site on this compound or the antibody, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Linker Selection: Employ linkers of varying lengths and compositions to overcome steric hindrance.
-
Reaction Condition Optimization: Systematically optimize reaction parameters such as pH, temperature, reaction time, and molar ratio of reactants.
-
Alternative Conjugation Chemistries: Explore different conjugation strategies (e.g., click chemistry, NHS ester chemistry) to find a more efficient method for your specific antibody and linker combination.
-
Problem 3: Aggregation of this compound-antibody conjugate during storage.
-
Possible Cause: Hydrophobic interactions between the this compound molecules conjugated to the antibody surface.
-
Troubleshooting Steps:
-
Buffer Optimization: Screen different buffer compositions, including variations in pH and the addition of excipients such as polysorbate 20 or 80, to improve the stability of the conjugate.
-
Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC and lead to aggregation. Aim for a lower, more homogenous DAR.
-
Storage Conditions: Investigate different storage temperatures and consider lyophilization for long-term stability.
-
B. In Vitro Experiments
Problem 4: High variability in IC50 values for this compound in cytotoxicity assays.
-
Possible Cause: Inconsistent cell seeding density, instability of this compound in culture medium, or variability in incubation time.[9]
-
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure accurate and consistent cell numbers are plated for each experiment.[9]
-
Fresh Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution to avoid degradation.[9]
-
Standardized Incubation Time: Use a consistent incubation time (e.g., 48 or 72 hours) for all assays.[9]
-
Serum Protein Binding: Be aware that components in fetal bovine serum (FBS) can bind to hydrophobic drugs and affect their potency. Consider conducting experiments in low-serum conditions or using serum-free media, and compare the results.[10]
-
Problem 5: Low cellular uptake of targeted this compound delivery system.
-
Possible Cause: Inefficient targeting ligand-receptor interaction, instability of the delivery system in culture medium, or low expression of the target receptor on the tumor cells.
-
Troubleshooting Steps:
-
Target Receptor Expression: Confirm the expression level of the target receptor on your cell line using techniques like flow cytometry or western blotting.
-
Targeting Ligand Affinity: Ensure that the targeting ligand (e.g., antibody) has a high affinity for its receptor.
-
Delivery System Stability: Characterize the stability of your nanoparticle or ADC in cell culture medium over the time course of the experiment.
-
Control Experiments: Include non-targeted delivery systems as a control to assess the contribution of passive uptake.
-
III. Data Presentation
Table 1: Comparative Antiproliferative Potencies (IC50) of Various Taccalonolides.
Data for this compound is limited in the literature; these values for other taccalonolides are provided for reference. The potency can vary significantly between different taccalonolides and cell lines.
| Taccalonolide | Cell Line | IC50 (nM) | Reference |
| Taccalonolide A | HeLa | 594 | [11] |
| Taccalonolide E | HeLa | 644 | [11] |
| Taccalonolide AF | HeLa | 23 | [12] |
| Taccalonolide AJ | HeLa | 4 | [12] |
| Taccalonolide AA | HeLa | 32.3 | [11] |
| Paclitaxel (B517696) | HeLa | 1-3 | [12] |
Table 2: Biodistribution of a Radiolabeled Taccalonolide Analog ([¹⁸F]-3) in Mice Bearing TNBC Xenografts (1 hour post-injection).
This data highlights the rapid clearance and high accumulation in the gallbladder and intestines, underscoring the need for targeted delivery to improve tumor accumulation.
| Organ | % Injected Dose / gram (average ± StDev) |
| Blood | 0.18 ± 0.02 |
| Heart | 0.23 ± 0.01 |
| Lungs | 0.27 ± 0.05 |
| Liver | 4.55 ± 2.29 |
| Spleen | 0.39 ± 0.12 |
| Kidney | 0.47 ± 0.09 |
| Small Intestine | 9.20 ± 9.48 |
| Large Intestine | 10.64 ± 0.43 |
| Tumor | Modest Uptake |
(Adapted from a study on a fluorinated taccalonolide analog)[13]
IV. Experimental Protocols
Protocol 1: General Procedure for Evaluating Tubulin Polymerization.
This protocol is based on methods used for other potent taccalonolides like AJ and can be adapted for this compound.
-
Reagents: Purified porcine brain tubulin, GPEM buffer (80 mM PIPES pH 6.8, 1 mM MgCl2, 1 mM EGTA), 10% glycerol (B35011), 1 mM GTP, this compound stock solution, paclitaxel (positive control).
-
Procedure: a. Prepare a solution of tubulin (2 mg/ml) in GPEM buffer containing glycerol and GTP. b. Add this compound (e.g., at equimolar concentration to tubulin) or vehicle control to the tubulin solution. c. Monitor tubulin polymerization by measuring the increase in absorbance at 340 nm over time at 37°C in a temperature-controlled spectrophotometer.[12] d. A lag phase followed by a rapid increase in absorbance indicates tubulin polymerization.[12]
V. Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for targeted delivery of this compound.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. Taccalonolide - Wikipedia [en.wikipedia.org]
- 2. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Elucidating target specificity of the taccalonolide covalent microtubule stabilizers employing a combinatorial chemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 6. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of C-6 as a New Site for Linker Conjugation to the Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetic Analysis and in Vivo Antitumor Efficacy of Taccalonolides AF and AJ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Taccalonolide C
Welcome to the technical support center for researchers working with Taccalonolide C. This resource provides essential information, troubleshooting guides, and detailed protocols to help you identify and minimize potential off-target effects of this microtubule-stabilizing agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other taccalonolides?
This compound is a member of the taccalonolide family, a group of highly oxygenated pentacyclic steroids isolated from plants of the Tacca genus.[1] Structurally, it is notable because it lacks the C23–C26 lactone ring found in most other taccalonolides, such as Taccalonolide A and E.[2] It has been suggested that this compound may be derived from Taccalonolide D through the opening of its C23–C24 lactone ring, which then reforms with the C15 hydroxyl group.[1]
Q2: What is the primary mechanism of action for the taccalonolide class of compounds?
Taccalonolides are classified as microtubule-stabilizing agents.[3][4] Their effects on cells are similar to those of taxanes, including an increased density of interphase microtubules, the formation of abnormal mitotic spindles, and subsequent mitotic arrest, which ultimately leads to apoptosis.[5][6] However, their mechanism of action is distinct from taxanes.[5] More potent taccalonolides, particularly those with a C22-C23 epoxide moiety, have been shown to form a covalent bond with β-tubulin at aspartate residue 226 (D226).[3] This covalent interaction is a key feature that distinguishes them from other microtubule stabilizers and contributes to their ability to overcome taxane (B156437) resistance.[3][7]
Q3: Is there specific data on the biological activity and potency (IC50) of this compound?
Currently, there is limited publicly available data on the specific biological activity and antiproliferative potency (IC50 values) of this compound. Comprehensive studies have focused on other analogues such as Taccalonolides A, E, AA, AF, and AJ.[3][8] For context, the potencies of other taccalonolides against cancer cell lines like HeLa can range from low nanomolar to micromolar concentrations.[8]
Q4: What are the potential off-target effects of taccalonolides?
The potential for off-target effects with taccalonolides, particularly those that bind covalently, is a critical consideration.[7] Covalent drugs can potentially react with unintended proteins, leading to unanticipated side effects.[7] While the primary target is β-tubulin, it is crucial to experimentally verify the selectivity of this compound in your system. One study on Taccalonolide A suggested a possible off-target activity through the inhibition of the Sonic Hedgehog (Shh) signaling pathway in hepatocellular carcinoma cells.[3]
Q5: How can I identify the direct and off-target binding partners of this compound in my experiments?
Several unbiased, proteome-wide methods can be employed to identify the binding partners of this compound. These include:
-
Affinity Purification-Mass Spectrometry (AP-MS): This involves immobilizing a modified version of this compound to a resin and using it as "bait" to capture interacting proteins from cell lysates.
-
Cellular Thermal Shift Assay (CETSA) and Proteome Integral Solubility Alteration (PISA): These methods are based on the principle that a protein's thermal stability changes upon ligand binding.[9][10] By heating cell lysates or intact cells treated with this compound across a temperature gradient, stabilized (or destabilized) proteins can be identified by mass spectrometry.[9][10]
Troubleshooting Guides
Guide 1: Trouble with Affinity Purification-Mass Spectrometry (AP-MS)
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of known on-target protein (β-tubulin) | Inactive this compound probe (e.g., linker attachment interferes with binding). | 1. Synthesize the probe with the linker at a different position (e.g., C-6 has been shown to be a viable site for other taccalonolides).[11]2. Validate the activity of the probe in a cell-based assay (e.g., microtubule bundling) before performing AP-MS. |
| Harsh lysis or wash conditions disrupting the interaction. | 1. Use milder detergents (e.g., NP-40 instead of SDS).2. Decrease the salt concentration in the wash buffers.3. Reduce the number of washes. | |
| High background of non-specific proteins | Insufficient blocking of the affinity matrix. | 1. Pre-incubate the beads with a blocking agent like BSA or salmon sperm DNA.2. Increase the stringency of the wash buffers (e.g., slightly higher salt or detergent concentration). |
| Hydrophobic interactions of the compound or linker with other proteins. | 1. Include a non-binding taccalonolide analogue as a negative control to identify non-specific binders.2. Perform a pre-clearing step by incubating the cell lysate with control beads before adding the this compound-conjugated beads. |
Guide 2: Interpreting CETSA/PISA Data
| Issue | Possible Cause | Troubleshooting Steps |
| No significant thermal shift observed for the expected target (β-tubulin) | Insufficient concentration of this compound. | 1. Increase the concentration of this compound used to treat the cells.2. Ensure the compound is soluble and stable in the cell culture media. |
| The binding of this compound does not significantly alter the thermal stability of tubulin. | 1. This is a possibility for some drug-target interactions. Consider using an orthogonal method like AP-MS to confirm binding. | |
| Many proteins show a thermal shift | This compound has multiple off-targets. | 1. This is the primary purpose of the experiment. Prioritize hits based on the magnitude of the shift and biological relevance.2. Use a lower, more physiologically relevant concentration of this compound to reduce non-specific interactions. |
| Downstream effects of the primary target interaction are causing stability changes in other proteins. | 1. This can provide valuable pathway information. Differentiate direct binders from indirect effects by using shorter incubation times or performing the assay in cell lysates instead of intact cells. | |
| Results are not reproducible | Inconsistent heating or sample processing. | 1. Use a thermal cycler with a precise temperature gradient for heating.[9]2. Ensure complete cell lysis and consistent centrifugation to separate soluble and aggregated proteins.[9] |
Data Presentation
Table 1: Comparative Antiproliferative Activity of Various Taccalonolides against HeLa Cervical Cancer Cells
Note: Data for this compound is not available in the cited literature and is included here to highlight the data gap and provide a template for researchers' own findings.
| Taccalonolide | IC50 (nM)[8] | Notes |
| Taccalonolide A | 190 ± 3 | One of the first identified taccalonolides. |
| Taccalonolide E | 644 ± 10 | Structurally similar to Taccalonolide A. |
| Taccalonolide B | 190 ± 3 | Hydrolysis product of Taccalonolide A. |
| Taccalonolide N | 247 ± 16 | Hydrolysis product of Taccalonolide E. |
| Taccalonolide AA | 32.3 ± 1.9 | One of the most potent naturally occurring taccalonolides. |
| Taccalonolide R | 13,144 ± 1,390 | Example of a less potent analogue. |
| Taccalonolide T | 335 ± 24 | |
| Taccalonolide Z | 120 ± 7.5 | |
| Taccalonolide AB | 2,767 ± 107 | |
| This compound | Data Not Available | Activity to be determined experimentally. |
| Paclitaxel (Reference) | 1.2 ± 0.1 | Clinically used microtubule stabilizer. |
Experimental Protocols & Visualizations
Protocol 1: Identifying Off-Target Proteins using Proteome Integral Solubility Alteration (PISA)
This protocol is adapted from established PISA methodologies and is designed to identify proteins that are stabilized or destabilized by this compound across the proteome.[10][12]
1. Cell Culture and Treatment: a. Culture your cell line of interest (e.g., K562, HeLa) to ~80% confluency. b. Treat cells with this compound at the desired concentration (e.g., 10x IC50) or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
2. Cell Harvesting and Preparation: a. Harvest cells and wash twice with ice-cold PBS. b. Resuspend the cell pellet in PBS with protease inhibitors.
3. Thermal Challenge: a. Aliquot the cell suspension into multiple PCR tubes, one for each temperature point. b. Use a thermal cycler with a temperature gradient to heat the aliquots for 3 minutes across a range of temperatures (e.g., 44°C to 59°C in 1°C increments).[10] Include a non-heated control at room temperature.
4. Cell Lysis and Protein Extraction: a. Immediately lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
5. Sample Pooling and Preparation for Mass Spectrometry: a. This is the key step of PISA: For the this compound-treated sample, pool the supernatants (soluble fractions) from all temperature points into a single tube. Do the same for the vehicle-treated sample. b. Determine the protein concentration of the pooled samples using a BCA assay. c. Prepare the proteins for mass spectrometry analysis (e.g., reduction, alkylation, and tryptic digestion followed by TMT labeling for quantification).
6. LC-MS/MS Analysis and Data Interpretation: a. Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Calculate the log2 fold change in protein abundance between the this compound-treated sample and the vehicle-treated control. c. Proteins with a significant fold change are considered potential binding partners. A positive fold change indicates stabilization, while a negative fold change suggests destabilization.
Protocol 2: Validation of Off-Target Hits using Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm the engagement of this compound with specific protein "hits" identified from the PISA screen.[9]
1. Cell Culture and Treatment: a. Culture cells and treat with this compound (e.g., 10 µM) or vehicle for 1-2 hours.
2. Cell Harvesting and Thermal Challenge: a. Harvest and wash the cells as in the PISA protocol. b. Resuspend the cell pellet in PBS and aliquot into PCR tubes. c. Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 64°C in 2°C increments).[9] Include a no-heat control.
3. Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles. b. Centrifuge to pellet aggregated proteins and collect the supernatant. c. Determine protein concentration for each sample and normalize.
4. Western Blotting: a. Perform SDS-PAGE and Western blotting using a primary antibody specific for the protein of interest (the "hit" from the PISA screen).
5. Data Analysis: a. Quantify the band intensities from the Western blot. b. For each treatment condition (this compound and vehicle), plot the normalized band intensity versus temperature to generate melt curves. c. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.
Signaling Pathway: Taccalonolide On-Target Effect
The primary on-target effect of microtubule-stabilizing taccalonolides is the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.
References
- 1. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 2. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taccalonolide - Wikipedia [en.wikipedia.org]
- 7. Elucidating target specificity of the taccalonolide covalent microtubule stabilizers employing a combinatorial chemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Proteome Integral Solubility Alteration (PISA) Assay in Mammalian Cells for Deep, High-Confidence, and High-Throughput Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
Preventing degradation of Taccalonolide C during experimental procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Taccalonolide C. The information herein is designed to help prevent its degradation during experimental procedures and to troubleshoot common issues.
Disclaimer: Specific stability data for this compound is limited in published literature. The recommendations provided are based on general chemical principles, best practices for handling complex natural products, and available data for structurally related taccalonolides.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound and its stock solutions?
A1: To ensure maximum stability, solid this compound and its stock solutions should be stored under the following conditions:
-
Solid Compound: Store at -20°C or -80°C, protected from light and moisture in a tightly sealed container.
-
Stock Solutions: Prepare stock solutions in anhydrous, high-quality DMSO.[1][2] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Always seal vials tightly to prevent moisture absorption by DMSO.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is highly soluble in DMSO. For aqueous-based in vitro experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: How stable is this compound in aqueous solutions or cell culture media?
Q4: Are there any specific chemical moieties in this compound that are particularly susceptible to degradation?
A4: The structure of this compound, like other taccalonolides, contains several functional groups that could be sensitive to degradation:
-
Lactone Ring: this compound has a unique C15-C26 lactone ring.[6] Lactones are esters and can be susceptible to hydrolysis under basic or acidic conditions, which would open the ring and render the molecule inactive.
-
Epoxide Group: The C2-C3 epoxide is a common feature in taccalonolides.[7] Epoxides can be opened by strong nucleophiles, acids, or bases.
-
Acetyl Groups: Ester groups, such as acetates, can also be hydrolyzed. Hydrolysis of acetate (B1210297) groups on other taccalonolides has been shown to alter their biological activity.[8]
Troubleshooting Guide
This guide addresses common problems that may arise during experiments with this compound, potentially due to its degradation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent biological activity. | 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage. 2. Degradation in assay medium: Instability in aqueous buffer/medium over the experiment's duration. 3. Incorrect concentration: Adsorption to plasticware. | 1. Use a fresh aliquot of a properly stored stock solution for each experiment. 2. Prepare working solutions immediately before use. Minimize the incubation time in aqueous media if possible. 3. Use low-adsorption plasticware (e.g., polypropylene) or silanized glassware. |
| Appearance of unexpected peaks in LC-MS or NMR analysis. | 1. Hydrolysis: The lactone ring or other ester groups may have been hydrolyzed. 2. Epoxide Ring Opening: Reaction with components in the solvent or buffer. 3. Photo-degradation: Exposure to light. | 1. Analyze samples immediately after preparation. Ensure solvents are anhydrous and buffers are within a neutral pH range. 2. Avoid strongly acidic, basic, or nucleophilic buffers. 3. Protect the compound and its solutions from light at all times by using amber vials or covering containers with foil. |
| Precipitation of the compound in aqueous assay medium. | 1. Low aqueous solubility: Exceeding the solubility limit when diluting the DMSO stock. 2. Compound aggregation. | 1. Ensure vigorous mixing when diluting the stock solution. Do not exceed a final DMSO concentration of 0.5%. For in vivo studies, formulation with agents like Cremophor EL may be necessary.[9] 2. Perform a solubility test at the desired final concentration before proceeding with the main experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing solutions for in vitro cell-based assays.
-
Reagent and Equipment Preparation:
-
This compound (solid)
-
Anhydrous, biotechnology-grade DMSO
-
Sterile, low-adsorption microcentrifuge tubes (e.g., polypropylene)
-
Calibrated precision pipettes
-
Vortex mixer
-
-
Preparation of High-Concentration Stock Solution (e.g., 10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, low-adsorption microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
-
-
Preparation of Working Solutions for Cell Culture:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired concentrations for your experiment.
-
Crucial Step: Add the DMSO solution to the cell culture medium (not the other way around) and mix immediately and thoroughly by pipetting or gentle vortexing to prevent precipitation.
-
Use the prepared working solutions immediately. Do not store this compound in aqueous media.
-
Visualizations and Diagrams
Proposed Chemical Transformation
The following diagram illustrates the proposed derivation of this compound from Taccalonolide D, which involves the opening of a C23-C24 lactone ring followed by the formation of a new C15-C26 lactone ring. This suggests a potential for structural instability related to this lactone moiety.[3][6]
Recommended Experimental Workflow
This workflow diagram provides a logical sequence of steps for handling this compound to minimize degradation and ensure experimental reproducibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 4. Taccalonolide Microtubule Stabilizers Generated Using Semi-Synthesis Define the Effects of Mono Acyloxy Moieties at C-7 or C-15 and Disubstitutions at C-7 and C-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taccalonolide - Wikipedia [en.wikipedia.org]
- 8. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses and resistance to Taccalonolide C
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of Taccalonolide C in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other taccalonolides?
This compound is a highly oxygenated pentacyclic steroid isolated from plants of the Tacca genus.[1][2] Structurally, it is distinct from many other well-studied taccalonolides, such as Taccalonolides A and E. The key difference lies in its lactone ring formation. This compound possesses a six-membered lactone ring involving the C15 hydroxyl group, which is different from the C23–C26 lactone ring found in many other taccalonolides.[1][2] This structural variation is believed to contribute to its comparatively poor antitumor activity.[1]
Q2: What is the primary mechanism of action for taccalonolides?
Taccalonolides are classified as microtubule-stabilizing agents.[1][3] Their mechanism of action involves binding to tubulin and promoting its polymerization into stable microtubules.[3] This disruption of microtubule dynamics leads to several downstream cellular effects, including:
-
Cell Cycle Arrest: Taccalonolide treatment causes cells to accumulate in the G2/M phase of the cell cycle.[3][4]
-
Apoptosis Induction: The sustained mitotic arrest triggers programmed cell death, or apoptosis.[1][5] This is often accompanied by the phosphorylation of Bcl-2 and the activation of caspases.[1][5]
-
Formation of Abnormal Mitotic Spindles: Cells treated with taccalonolides exhibit abnormal, often multipolar, mitotic spindles, which prevents proper chromosome segregation.[3][6]
Q3: Is this compound effective against drug-resistant cancer cell lines?
While many taccalonolides, such as A, E, B, and N, have demonstrated the ability to circumvent common mechanisms of taxane (B156437) resistance, including the overexpression of P-glycoprotein (Pgp), MRP7, and βIII-tubulin, specific data for this compound is limited.[5][7][8] The unique structure of this compound may result in a different resistance profile. Researchers are encouraged to empirically test this compound in their specific drug-resistant models.
Q4: What are the expected cytotoxic concentrations for taccalonolides?
The cytotoxic potency of taccalonolides varies significantly depending on the specific compound and the cell line being tested.[6] While some semi-synthetic taccalonolides exhibit sub-nanomolar IC50 values, naturally occurring taccalonolides like A and E typically have IC50 values in the mid-nanomolar to low-micromolar range.[4][6] Due to its distinct structure, the potency of this compound may differ, and researchers should perform dose-response studies to determine the optimal concentration for their experiments.
Data Presentation
Table 1: Comparative Antiproliferative Potency of Various Taccalonolides in HeLa Cells.
| Taccalonolide | IC50 (nM) |
| Taccalonolide AA | 32.3 ± 1.9 |
| Taccalonolide Z | 120 ± 7.5 |
| Taccalonolide B | 190 ± 3 |
| Taccalonolide N | 247 ± 16 |
| Taccalonolide T | 335 ± 24 |
| Taccalonolide A | 594 ± 43 |
| Taccalonolide E | 644 ± 10 |
| Taccalonolide AB | 2,767 ± 107 |
| Taccalonolide R | 13,144 ± 1,390 |
| Paclitaxel | 1.2 ± 0.1 |
Data sourced from Peng et al., 2011.[4]
Table 2: Relative Resistance of Taccalonolides in P-glycoprotein Overexpressing Cells.
| Compound | IC50 SK-OV-3 (nM) | IC50 SK-OV-3/MDR-1-6/6 (nM) | Relative Resistance |
| Paclitaxel | 1.6 ± 0.1 | 1372 ± 138 | 858 |
| Taccalonolide A | 594 ± 43 | 2435 ± 213 | 4.1 |
| Taccalonolide B | 190 ± 3 | 2280 ± 220 | 12.0 |
| Taccalonolide E | 644 ± 10 | 3284 ± 289 | 5.1 |
| Taccalonolide N | 247 ± 16 | 1507 ± 145 | 6.1 |
Data represents the IC50 values in a drug-sensitive parental cell line (SK-OV-3) and a P-glycoprotein overexpressing cell line (SK-OV-3/MDR-1-6/6). Relative resistance is calculated by dividing the IC50 of the resistant line by the IC50 of the sensitive line. Data sourced from Risinger et al., 2008.[8]
Visualizations
Caption: Proposed signaling pathway of Taccalonolide-induced apoptosis.
Caption: General experimental workflow for assessing this compound effects.
Caption: Taxane resistance mechanisms circumvented by some taccalonolides.
Experimental Protocols
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol outlines the steps for determining cell viability following treatment with this compound.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[9]
-
Compound Treatment: Treat cells with serial dilutions of this compound and incubate for the desired exposure time (e.g., 48-72 hours). Include vehicle-treated and untreated controls.[9]
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[10]
-
Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye. Air dry the plates completely.[10]
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Washing: Repeat the washing step with 1% acetic acid to remove unbound SRB. Air dry the plates.[10]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]
-
Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.[9]
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol details the detection of apoptotic cells using flow cytometry.
Materials:
-
6-well plates or T25 flasks
-
This compound
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.[11]
-
Washing: Wash the cell pellet twice with ice-cold PBS.[11]
-
Resuspension: Resuspend the cells in Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V binding buffer and analyze immediately by flow cytometry.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution.
Materials:
-
6-well plates or T25 flasks
-
This compound
-
PBS
-
Cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
PI staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing. Fix for at least 30 minutes on ice.[12]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[13]
-
RNase Treatment: Resuspend the cell pellet in RNase A solution and incubate to degrade RNA.[12]
-
PI Staining: Add PI staining solution and incubate for 5-10 minutes at room temperature.[12]
-
Analysis: Analyze the stained cells by flow cytometry, collecting data on a linear scale.[13]
Protocol 4: Western Blotting for Apoptosis Markers (Bcl-2 and Cleaved Caspase-3)
This protocol describes the detection of key apoptosis-related proteins.
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[14]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[14]
Troubleshooting Guides
Troubleshooting for SRB Assay
| Issue | Possible Cause | Suggested Solution |
| High background signal | Incomplete removal of unbound SRB dye. | Increase the number and duration of washes with 1% acetic acid. Ensure plates are completely dry before solubilization. |
| Low signal or poor sensitivity | Suboptimal cell seeding density; Insufficient incubation time with SRB. | Optimize cell number to ensure they are in the logarithmic growth phase. Increase SRB incubation time to 30 minutes. |
| High well-to-well variability | Uneven cell seeding; Edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. |
Troubleshooting for Annexin V/PI Apoptosis Assay
| Issue | Possible Cause | Suggested Solution |
| High percentage of necrotic cells (Annexin V+/PI+) in control | Harsh cell handling during harvesting (e.g., over-trypsinization). | Use a gentle cell scraper or a shorter trypsinization time. Keep cells on ice as much as possible. |
| Weak Annexin V signal | Insufficient calcium in the binding buffer; Apoptosis not yet initiated. | Ensure the binding buffer contains at least 2.5 mM CaCl2. Perform a time-course experiment to find the optimal treatment duration. |
| PI staining in live cells | Cell membrane damage during preparation. | Handle cells gently and avoid vigorous vortexing. Analyze samples promptly after staining. |
Troubleshooting for Cell Cycle Analysis
| Issue | Possible Cause | Suggested Solution |
| Broad G1 and G2/M peaks | Cell clumps or doublets. | Ensure a single-cell suspension before fixation. Gate out doublets during flow cytometry analysis using pulse width/area parameters. |
| High debris signal in the sub-G1 region | Excessive cell death; Cell lysis during preparation. | Handle cells gently. Consider using a lower concentration of this compound if cytotoxicity is too high for cell cycle analysis. |
| RNA contamination | Incomplete RNase digestion. | Increase the concentration of RNase A or the incubation time. |
Troubleshooting for Western Blotting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal for cleaved Caspase-3 | Apoptosis has not been induced effectively; Low protein expression. | Confirm apoptosis induction with another method (e.g., Annexin V assay). Increase the amount of protein loaded on the gel. |
| High background on the membrane | Insufficient blocking; Secondary antibody concentration is too high. | Increase blocking time or use a different blocking agent. Optimize the secondary antibody dilution. |
| Multiple non-specific bands | Primary antibody is not specific; Protein degradation. | Use a more specific primary antibody. Ensure protease inhibitors are added to the lysis buffer and samples are kept on ice. |
References
- 1. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 2. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
Enhancing the potency of Taccalonolide C through semi-synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the semi-synthesis of taccalonolides to enhance their therapeutic potency.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which taccalonolides exert their cytotoxic effects?
Taccalonolides are microtubule-stabilizing agents.[1][2][3] They bind to β-tubulin, promoting its polymerization and stabilizing the resulting microtubules.[4][5] This disruption of microtubule dynamics leads to mitotic arrest, the formation of abnormal mitotic spindles, and ultimately apoptosis (programmed cell death) in cancer cells.[3][6][7] A key feature of the more potent taccalonolides is their ability to form a covalent bond with the aspartate 226 (D226) residue of β-tubulin.[2][4]
Q2: Which structural modification is most critical for enhancing the potency of taccalonolides?
The epoxidation of the C22-C23 double bond is the most significant modification for dramatically increasing the antiproliferative potency of taccalonolides.[2][4][8] For instance, the semi-synthesis of taccalonolide AJ from taccalonolide B through epoxidation resulted in a 743-fold increase in potency.[4][8] This epoxide group is crucial as it forms a covalent bond with β-tubulin, leading to irreversible target engagement.[4][5]
Q3: How do modifications at positions other than C22-C23 affect the potency of taccalonolides?
Modifications at various positions on the taccalonolide backbone can significantly influence potency:
-
C-1: A bulky substituent, such as an isovalerate group, at the C-1 position generally leads to higher potency compared to a smaller acetyl group.[2][4][8]
-
C-6: While modifications at C-6 are generally well-tolerated, some can slightly improve antiproliferative potency.[5] However, reduction of the C-6 ketone can lead to decreased activity, which can be rescued by C22-C23 epoxidation.[8]
-
C-7 and C-15: Modifications with isovalerate groups at either C-7 or C-15 have been shown to produce highly potent analogs.[9][10] However, ester linkages at these positions can be susceptible to hydrolysis.[9][10]
-
C-5: The effect of a hydroxyl group at C-5 is complex and appears to be dependent on other substituents on the molecule.[2][4]
Q4: Can taccalonolides overcome resistance to other microtubule inhibitors like paclitaxel?
Yes, taccalonolides have demonstrated the ability to circumvent several mechanisms of taxane (B156437) resistance.[4][11] This includes resistance mediated by the overexpression of P-glycoprotein (Pgp) and MRP7, as well as resistance due to mutations in the taxane binding site on tubulin.[7][11] Their unique covalent binding mechanism contributes to their efficacy in drug-resistant models.[4]
Troubleshooting Guide
Problem 1: Low yield of the desired C22-C23 epoxidized product.
-
Possible Cause: Inefficient epoxidation reagent or reaction conditions.
-
Troubleshooting Steps:
-
Reagent Choice: Dimethyldioxirane (B1199080) (DMDO) is a highly effective agent for the epoxidation of the C22-C23 double bond under mild conditions.[4] Ensure the DMDO solution is fresh and properly quantified.
-
Solvent: Use an appropriate inert solvent, such as acetone (B3395972), in which the starting taccalonolide is soluble.
-
Temperature: Perform the reaction at a low temperature (e.g., 0°C to room temperature) to minimize side reactions.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent product degradation.
-
Purification: Use careful chromatographic techniques for purification to separate the desired epoxide from unreacted starting material and any byproducts.
-
Problem 2: Hydrolysis of ester groups at C-7 or C-15 during workup or storage.
-
Possible Cause: The ester linkages at C-7 and C-15 can be labile, especially under aqueous or non-neutral pH conditions.[9][10]
-
Troubleshooting Steps:
-
Aqueous Workup: Minimize contact with water during the extraction and purification steps. Use anhydrous solvents and drying agents (e.g., Na₂SO₄, MgSO₄).
-
pH Control: Ensure that all solutions used during workup and purification are maintained at a neutral pH. Avoid acidic or basic conditions.
-
Storage: Store the purified compounds in a dry, inert atmosphere (e.g., under argon or nitrogen) at low temperatures (-20°C or below) to prevent degradation.
-
Alternative Moieties: If hydrolysis remains a significant issue, consider synthesizing analogs with more stable ether or amide linkages at these positions, although this may alter the biological activity.
-
Problem 3: The semi-synthetic analog shows lower than expected antiproliferative activity.
-
Possible Cause: The specific structural modification may be detrimental to the compound's interaction with tubulin.
-
Troubleshooting Steps:
-
Review Structure-Activity Relationships (SAR): Compare your modification to the established SAR for taccalonolides. As a general rule, a C22-C23 epoxide is critical for high potency.[2][8] Bulky groups at C-1 are favorable, while modifications at other positions can have variable effects.[4][8]
-
Stereochemistry: Ensure the stereochemistry of the newly introduced functional groups is as desired, as biological activity is often highly dependent on the three-dimensional structure of the molecule.
-
Purity: Confirm the purity of the final compound using techniques like NMR, Mass Spectrometry, and HPLC. Impurities could interfere with the biological assays.
-
Cell-based Assays: Ensure the cell lines used for testing are sensitive to microtubule-stabilizing agents and that the assay conditions (e.g., incubation time, drug concentration range) are appropriate.
-
Quantitative Data Summary
Table 1: Antiproliferative Potency (IC₅₀) of Selected Natural and Semi-Synthetic Taccalonolides in HeLa Cells.
| Compound Name | Key Structural Features | IC₅₀ (nM) | Reference |
| Taccalonolide A | C22-C23 double bond | >5000 | [8][12] |
| Taccalonolide AF | C22-C23 epoxide | 23 | [4] |
| Taccalonolide B | C22-C23 double bond, C15-OH | 3090 | [8] |
| Taccalonolide AJ | C22-C23 epoxide, C15-OH | 4.2 | [8][12] |
| Taccalonolide AI | C1-isovalerate, C22-C23 double bond | 47 | [4][8] |
| AI-epoxide | C1-isovalerate, C22-C23 epoxide | 0.88 | [4] |
| Taccalonolide T-epoxide | C1-isovalerate, C22-C23 epoxide | 0.45 | [4] |
| Compound 14 (C-6 modified) | C-6 sulfonamide modification | 1.2 | [5] |
| Compound 21 (C-15 modified) | C-15 isovalerate, C22-C23 epoxide | 2.7 | [10] |
| Compound 26 (C-7 modified) | C-7 isovalerate, C22-C23 epoxide | 2.4 | [10] |
Experimental Protocols
Protocol 1: Semi-synthesis of Taccalonolide AJ from Taccalonolide B via Epoxidation
This protocol is based on the methodology that has been successfully used to significantly enhance taccalonolide potency.[8][12]
-
Dissolution: Dissolve Taccalonolide B in a minimal amount of a suitable solvent (e.g., acetone).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Epoxidation: Add a freshly prepared solution of dimethyldioxirane (DMDO) in acetone dropwise to the cooled solution of Taccalonolide B. The amount of DMDO should be in slight excess (e.g., 1.1-1.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench any remaining DMDO by adding a small amount of a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Evaporate the acetone under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Extract the aqueous layer multiple times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Taccalonolide AJ using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Caption: Workflow for the semi-synthesis of Taccalonolide AJ.
Caption: Taccalonolide mechanism of action leading to apoptosis.
Caption: Key structure-activity relationships for taccalonolides.
References
- 1. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 3. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Taccalonolide C-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Taccalonolide Microtubule Stabilizers Generated Using Semi-Synthesis Define the Effects of Mono Acyloxy Moieties at C-7 or C-15 and Disubstitutions at C-7 and C-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Potent Taccalonolides, AF and AJ, Inform Significant Structure Activity Relationships and Tubulin as the Binding Site of These Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Microtubule-Stabilizing Activity of Taccalonolides and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the microtubule-stabilizing properties of the taccalonolide class of compounds and the well-established anti-cancer drug, paclitaxel (B517696). While this report aims to compare Taccalonolide C specifically, a comprehensive search of available scientific literature did not yield specific biological data for this particular analogue. Therefore, this guide utilizes data from well-characterized taccalonolides, such as Taccalonolide A, E, AF, and AJ, as representatives of the taccalonolide class to draw comparisons with paclitaxel.
Executive Summary
Paclitaxel and taccalonolides are both potent microtubule-stabilizing agents that induce mitotic arrest and apoptosis in cancer cells. However, they exhibit fundamental differences in their mechanism of action, binding sites on tubulin, and kinetic profiles of microtubule polymerization. Notably, the more potent taccalonolides, featuring a C-22,23 epoxide ring, act as covalent binders to a site on β-tubulin distinct from the paclitaxel binding pocket. This covalent modification results in a highly persistent stabilization of microtubules. In contrast, paclitaxel binds non-covalently to the interior of the microtubule. These mechanistic distinctions may underlie the observed ability of taccalonolides to overcome certain forms of paclitaxel resistance.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences in the biological activities of representative taccalonolides and paclitaxel.
Table 1: In Vitro Cytotoxicity (IC50 values)
| Compound | Cell Line | IC50 (nM) |
| Taccalonolide A | HeLa | 594[1] |
| Taccalonolide E | SK-OV-3 | 780[2] |
| MDA-MB-435 | 990[2] | |
| Taccalonolide AA | HeLa | 32.3[3] |
| Taccalonolide AF | HeLa | 23[4] |
| Taccalonolide AJ | HeLa | 4[4] |
| Paclitaxel | HeLa | 1.6[1] |
| SK-OV-3 | ~2 | |
| MDA-MB-435 | ~2 |
Table 2: Effects on Tubulin Polymerization
| Feature | Taccalonolides (Potent, e.g., AJ) | Paclitaxel |
| Mechanism | Covalent binding to β-tubulin (Asp226)[5] | Non-covalent binding to β-tublin (lumenal site) |
| Polymerization Kinetics | Exhibits a lag time before polymerization[4] | Induces immediate polymerization[4] |
| Effect on Polymer Mass | Increases rate and extent of polymerization | Increases rate and extent of polymerization |
| Cold Stability of Microtubules | Profoundly stable to cold-induced depolymerization | Susceptible to partial cold-induced depolymerization |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (Sulforhodamine B Assay)
Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).
Protocol:
-
Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, the cells are treated with a serial dilution of the test compound (e.g., this compound or paclitaxel) or vehicle control.
-
After a specified incubation period (e.g., 48 or 72 hours), the cells are fixed with trichloroacetic acid.
-
The fixed cells are washed and stained with a 0.4% (w/v) solution of sulforhodamine B (SRB) in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
The absorbance is read on a microplate reader at a wavelength of 510 nm.
-
The IC50 value is calculated from the dose-response curve.[3]
In Vitro Tubulin Polymerization Assay
Objective: To measure the ability of a compound to promote the assembly of purified tubulin into microtubules.
Protocol:
-
Purified tubulin (e.g., from porcine brain) is suspended in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
The tubulin solution is kept on ice to prevent spontaneous polymerization.
-
The test compound (e.g., this compound or paclitaxel) or vehicle control is added to the tubulin solution.
-
The mixture is transferred to a pre-warmed 96-well plate in a spectrophotometer capable of reading absorbance at 340 nm at 37°C.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.[4]
Immunofluorescence Microscopy of Cellular Microtubules
Objective: To visualize the effects of a compound on the microtubule network within cells.
Protocol:
-
Cells are grown on coverslips and treated with the test compound or vehicle for a specified time.
-
The cells are then fixed with a suitable fixative (e.g., cold methanol (B129727) or paraformaldehyde).
-
The fixed cells are permeabilized with a detergent (e.g., Triton X-100).
-
The cells are incubated with a primary antibody specific for β-tubulin.
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
The coverslips are mounted on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
The microtubule and nuclear morphology are visualized using a fluorescence microscope.[3]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by taccalonolides and paclitaxel, leading to apoptosis.
Caption: Proposed signaling pathway for taccalonolide-induced apoptosis.
Caption: Signaling pathways implicated in paclitaxel-induced apoptosis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the microtubule-stabilizing activity of two compounds.
Caption: Workflow for comparing microtubule-stabilizing agents.
Conclusion
The taccalonolides represent a distinct class of microtubule-stabilizing agents with a mechanism of action that differs significantly from that of paclitaxel. Their ability to covalently modify tubulin leads to a highly persistent biological effect and may provide an advantage in overcoming certain clinical resistance mechanisms to taxanes. Further investigation into the structure-activity relationships of various taccalonolide analogues, including the yet-to-be-characterized this compound, is warranted to fully explore their therapeutic potential.
References
- 1. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Taccalonolides and Epothilones in Drug-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to chemotherapy is a primary obstacle in oncology. Microtubule-stabilizing agents (MSAs), such as the taxanes, are mainstays of cancer treatment, but their effectiveness is often limited by innate or acquired drug resistance. This guide provides an objective comparison of two promising classes of MSAs, the taccalonolides and the epothilones, focusing on their performance in preclinical models of drug-resistant cancer. While this guide refers to the taccalonolide class of compounds, the available comparative data primarily focuses on taccalonolides A, E, B, N, AF, and AJ, as specific data for Taccalonolide C in direct comparison to epothilones is limited in the reviewed literature.
Mechanism of Action: A Tale of Two Binders
Both taccalonolides and epothilones exert their anticancer effects by disrupting microtubule dynamics. They bind to β-tubulin, a subunit of microtubules, and stabilize them. This suppression of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, the initiation of apoptosis (programmed cell death)[1][2][3].
Despite this shared outcome, their interaction with tubulin is fundamentally different:
-
Epothilones : These 16-membered macrolides bind to the taxane-binding pocket on β-tubulin[4]. Their mechanism is similar to paclitaxel (B517696), and they robustly promote the polymerization of purified tubulin[2][5].
-
Taccalonolides : These highly acetylated steroids represent a structurally and mechanistically distinct class of MSAs[1]. Early studies with less potent taccalonolides suggested they did not bind directly to tubulin[6]. However, more recent discoveries of highly potent taccalonolides (e.g., AF and AJ) containing a C22-C23 epoxide group have revealed a unique mechanism: they form a covalent bond with β-tubulin at the D226 residue[7][8]. This covalent interaction is a key differentiator from all other clinically utilized MSAs and may contribute to their persistent antitumor activity[4][8][9].
Figure 1. Signaling pathway of microtubule stabilizing agents.
Comparative Efficacy in Circumventing Drug Resistance
The primary advantage of both taccalonolides and epothilones lies in their ability to overcome clinically relevant mechanisms of taxane (B156437) resistance. However, key differences in their efficacy profiles have been observed.
Mechanism 1: P-glycoprotein (P-gp) Efflux Pump Overexpression
P-gp, encoded by the MDR1 gene, is an ATP-dependent efflux pump that actively removes chemotherapeutic agents from cancer cells, reducing their intracellular concentration and effectiveness.
-
Epothilones : They are generally considered poor substrates for P-gp and therefore retain activity in many taxane-resistant tumors that overexpress this pump[10][11][12]. However, some epothilone (B1246373) analogues, like ixabepilone, can be affected by P-gp expression, though to a lesser extent than paclitaxel[12][13].
-
Taccalonolides : This class demonstrates a robust ability to circumvent P-gp-mediated resistance both in vitro and in vivo[1][7][9][14]. Studies show that taccalonolides A, E, B, and N are significantly better than paclitaxel at overcoming this resistance mechanism[7][9]. Their efficacy in P-gp-expressing models is a consistent and significant advantage[8].
Mechanism 2: Multidrug Resistance-Associated Protein 7 (MRP7) Expression
MRP7 is another ABC transporter implicated in resistance to taxanes.
-
Epothilones : Evidence suggests that cells expressing MRP7 can exhibit resistance to epothilone B[6]. This indicates a potential liability for this class of compounds in tumors utilizing this specific resistance pathway.
-
Taccalonolides : In striking contrast, taccalonolides A, E, B, and N were effective against cell lines overexpressing MRP7[14]. In some instances, the MRP7-expressing cells were even more sensitive to the taccalonolides than the parental control cells. This suggests a distinct advantage for taccalonolides in treating tumors with MRP7-mediated resistance[6].
Mechanism 3: βIII-Tubulin Isotype Overexpression
The composition of tubulin isotypes can influence drug binding and microtubule dynamics. Overexpression of the βIII-tubulin isotype is a clinically relevant mechanism of taxane resistance.
-
Epothilones : These agents have demonstrated activity against cancer cells that overexpress βIII-tubulin, giving them an advantage over taxanes[2]. However, in a direct comparison using an isogenic HeLa cell line, cells overexpressing βIII-tubulin were found to be less sensitive to epothilone B than the parental cells[1][14].
-
Taccalonolides : This is where the taccalonolides display a unique and potentially superior profile. The same βIII-tubulin overexpressing cell line that was less sensitive to epothilone B showed greater sensitivity to all four tested taccalonolides (A, E, B, and N) compared to the parental cells[1][14]. This ability to not just circumvent but exploit a key resistance mechanism gives the taccalonolides a distinct efficacy profile compared to any other clinically used microtubule-targeting agent[6].
References
- 1. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taccalonolides | Encyclopedia MDPI [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ixabepilone, a novel microtubule-targeting agent for breast cancer, is a substrate for P-glycoprotein (P-gp/MDR1/ABCB1) but not breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The taccalonolides: microtubule stabilizers that circumvent clinically relevant taxane resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the effects of different taccalonolides on microtubules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of different taccalonolides on microtubules, supported by experimental data. Taccalonolides are a unique class of microtubule-stabilizing agents with a distinct mechanism of action compared to taxanes, making them promising candidates for cancer chemotherapy, particularly in drug-resistant contexts.
Introduction to Taccalonolides
Taccalonolides are highly oxygenated steroids isolated from plants of the Tacca genus.[1] Unlike taxanes, which bind to the interior of the microtubule lumen, some taccalonolides exert their stabilizing effects through a novel mechanism, including covalent binding to β-tubulin.[2][3] This distinction is a key factor in their ability to circumvent common drug resistance mechanisms.[4] This guide will delve into the comparative potencies and mechanistic differences between various taccalonolides.
Comparative Analysis of Antiproliferative Activity
The antiproliferative potency of taccalonolides varies significantly based on their chemical structure, with the presence of a C22-23 epoxide group being a critical determinant for high potency.[2][5][6] Newer generation taccalonolides, such as AF and AJ, exhibit nanomolar efficacy, comparable to paclitaxel, while earlier identified compounds like A and E are less potent.[4][7][8]
| Taccalonolide | Cell Line | IC50 (nM) | Notes |
| Taccalonolide A | SK-OV-3 | 2600[9] | Ovarian adenocarcinoma |
| MDA-MB-435 | 2600[9] | Melanoma | |
| HeLa | 5380[1] | Cervical adenocarcinoma | |
| Taccalonolide E | SK-OV-3 | 780[9] | Ovarian adenocarcinoma |
| MDA-MB-435 | 990[9] | Melanoma | |
| Taccalonolide B | HeLa | ~3000-5000 | Generally less potent |
| Taccalonolide N | HeLa | ~300-500 | Generally more potent than A/B/E |
| Taccalonolide AA | HeLa | 32.3[10] | One of the most potent natural taccalonolides |
| Taccalonolide AF | HeLa | 23[1][4] | Epoxide derivative of Taccalonolide A |
| Taccalonolide AJ | HeLa | 4.2[8] | Epoxide derivative of Taccalonolide B |
| Paclitaxel | HeLa | 1-3[4] | Reference compound |
| SK-OV-3 | ~2[9] | Reference compound |
Overcoming Drug Resistance
A significant advantage of taccalonolides is their efficacy against cancer cell lines that have developed resistance to taxanes. This includes circumvention of resistance mediated by P-glycoprotein (Pgp) efflux pumps, MRP7, and the expression of the βIII-tubulin isotype.[4][11][12]
| Compound | Cell Line | Fold Resistance* |
| Paclitaxel | SK-OV-3/MDR-1-6/6 (Pgp+) | 860[11] |
| Taccalonolide A | SK-OV-3/MDR-1-6/6 (Pgp+) | 10.7[9] |
| Taccalonolide E | SK-OV-3/MDR-1-6/6 (Pgp+) | 27[9] |
| Paclitaxel | HeLa-βIII-tubulin | 4.7-fold more resistant |
| Taccalonolide A | HeLa-βIII-tubulin | 1.4-fold more sensitive |
*Fold resistance is calculated by dividing the IC50 in the resistant cell line by the IC50 in the parental, sensitive cell line.
Mechanism of Action: A Comparative Overview
The mechanism of microtubule stabilization differs among taccalonolides.
-
First-generation taccalonolides (e.g., A and E): These compounds cause microtubule bundling in cells but do not promote the polymerization of purified tubulin in vitro.[2] This suggests an indirect mechanism of action or the requirement of cellular cofactors.
-
Newer-generation taccalonolides (e.g., AF and AJ): The presence of a C22-23 epoxide enables these taccalonolides to directly interact with and polymerize purified tubulin.[5] Taccalonolide AJ has been shown to form a covalent bond with aspartate 226 (D226) on β-tubulin, a novel binding site distinct from that of taxanes.[2][3]
This covalent interaction likely contributes to the high potency and persistent antitumor effects observed with these compounds.
Signaling Pathways and Cellular Fate
Like other microtubule-targeting agents, taccalonolides disrupt microtubule dynamics, leading to mitotic arrest, the formation of abnormal mitotic spindles, and ultimately, apoptosis.[2][9][10] This process involves the phosphorylation of the anti-apoptotic protein Bcl-2.[2][9] Some studies also suggest the involvement of the MAPK signaling pathway and, for taccalonolide A, the sonic hedgehog (Shh) pathway.[1][9][12]
References
- 1. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Analysis and in Vivo Antitumor Efficacy of Taccalonolides AF and AJ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent taccalonolides, AF and AJ, inform significant structure-activity relationships and tubulin as the binding site of these microtubule stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
A Head-to-Head Comparison of Covalent Microtubule Inhibitors: Taccalonolides vs. Alternatives
Published: December 2, 2025
This guide provides a detailed comparison between the taccalonolide class of covalent microtubule inhibitors and other prominent covalent and non-covalent microtubule-stabilizing agents. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in mechanism, efficacy, and experimental evaluation of these compounds.
Introduction to Covalent Microtubule Stabilization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a cornerstone target in cancer therapy. Microtubule-targeting agents are broadly classified as stabilizers or destabilizers. Stabilizers, such as the widely-used taxanes (e.g., paclitaxel), promote microtubule polymerization and suppress their dynamics, leading to mitotic arrest and apoptosis.[1]
A distinct subset of these stabilizers, including the taccalonolides and zampanolide (B1247547), function through covalent modification of tubulin. This irreversible binding offers potential advantages, including increased cellular persistence and the ability to overcome common drug resistance mechanisms that affect non-covalent inhibitors.[2][3] This guide compares the potent C-22,23 epoxy-taccalonolides (represented by Taccalonolide AF and AJ), which are responsible for the class's covalent activity, against other key stabilizers.[3][4]
Mechanism of Action and Tubulin Binding
The primary distinction among microtubule stabilizers lies in their binding site and mode of interaction with the tubulin dimer. While several agents bind non-covalently to the well-established taxane (B156437) site on β-tubulin, covalent inhibitors form a permanent bond at unique or overlapping locations.
The C-22,23 epoxide moiety on potent taccalonolides is critical for their activity, enabling a covalent link with the aspartate 226 (D226) residue of β-tubulin.[4][5] This interaction occurs at a novel site, distinct from both the taxane and laulimalide (B1674552) binding pockets.[5] In contrast, zampanolide, another covalent stabilizer, alkylates β-tubulin at residues N228 and H229 within the taxane luminal site.[6] This difference in binding sites is significant, as it underlies the ability of taccalonolides to circumvent taxane-site mutations.[7]
Table 1: Comparison of Binding Characteristics
| Inhibitor | Target Subunit | Binding Site | Binding Type | Key Residue(s) |
| Epoxy-Taccalonolides | β-Tubulin | Unique Site | Covalent | Asp226[4][5] |
| Zampanolide | β-Tubulin | Taxane Site | Covalent | N228, H229[6] |
| Paclitaxel | β-Tubulin | Taxane Site | Non-covalent | - |
| Laulimalide | β-Tubulin | Unique External Site | Non-covalent | - |
Effects on Microtubule Polymerization Dynamics
The interaction between an inhibitor and tubulin directly influences the kinetics of microtubule assembly. While both covalent and non-covalent stabilizers promote the formation of microtubules, taccalonolides exhibit a unique polymerization profile.
A hallmark of potent epoxy-taccalonolides like AJ is the presence of a significant lag period of 5-10 minutes before polymerization begins.[3][7] This suggests a different, perhaps less efficient, mechanism for initiating polymerization compared to paclitaxel or zampanolide, which induce immediate assembly.[2][7] However, once formed, taccalonolide-stabilized microtubules are profoundly stable and resistant to cold-induced depolymerization.[3][5] This enhanced stability is a direct consequence of the irreversible covalent bond.
Table 2: Comparison of Effects on Tubulin Polymerization
| Inhibitor | Effect on Polymerization | Lag Phase | Stability of Polymerized Microtubules |
| Epoxy-Taccalonolides | Robust Stabilization | Yes (5-10 min)[7] | Highly stable; resistant to cold[3][5] |
| Zampanolide | Potent Stabilization | No[2] | Stable |
| Paclitaxel | Potent Stabilization | No[5] | Stable, but less so than taccalonolides[5] |
| Laulimalide | Potent Stabilization | No[5] | Stable |
Cellular Efficacy and Activity Against Resistant Cancer Cells
A critical measure of a drug's potential is its ability to kill cancer cells, particularly those that have developed resistance to existing therapies. Covalent microtubule inhibitors show significant promise in this area.
Taccalonolides and zampanolide demonstrate potent antiproliferative activity in the low nanomolar range, comparable to paclitaxel and laulimalide in drug-sensitive cell lines.[7] Their key advantage lies in their efficacy against cells expressing clinically relevant resistance mechanisms. Taccalonolides are notably effective at circumventing resistance mediated by the P-glycoprotein (Pgp) drug efflux pump, overexpression of βIII-tubulin, and mutations in the taxane-binding site.[1][7] This broad activity profile is attributed to their unique binding site and covalent mechanism, which renders efflux or target-site mutations less effective.
Table 3: Representative Cellular Activity (IC50 Values in nM)
| Inhibitor | HeLa (Cervical) | MDA-MB-435 (Melanoma) | Activity vs. Pgp Resistance | Activity vs. βIII-Tubulin Resistance |
| Taccalonolide AJ | 4 nM[7] | ~20-30 nM | Circumvents[1] | Circumvents[1] |
| Zampanolide | Low nM[8] | Low nM | Circumvents[8] | Circumvents[8] |
| Paclitaxel | 1-3 nM[7] | 5-10 nM | Susceptible[9] | Susceptible[1] |
| Laulimalide | 1-3 nM[7] | 5-12 nM[9] | Circumvents[9] | - |
Note: IC50 values are approximate and can vary between studies and assay conditions.
Experimental Protocols
Objective comparison of microtubule inhibitors requires standardized assays. Below are methodologies for two key experiments.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules, detected by an increase in light scattering (turbidity).
-
Reagents: Purified bovine brain tubulin (>99% pure), G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol), GTP solution (10 mM), test compounds dissolved in DMSO.
-
Procedure:
-
Aliquot tubulin to a final concentration of 10-20 µM in G-PEM buffer into a 96-well plate on ice.
-
Add test compounds to the desired final concentration (e.g., 10 µM). Include DMSO as a vehicle control and paclitaxel as a positive control.
-
Add GTP to a final concentration of 1 mM.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Analysis: Plot absorbance versus time. Compare the rate of polymerization (slope) and the maximum polymer mass (Vmax) between compounds. Note any lag time before polymerization begins.
Protocol 2: Cell Viability (Sulforhodamine B - SRB) Assay
This assay quantifies cell density based on the measurement of cellular protein content, providing IC50 values for antiproliferative agents.
-
Reagents: Cancer cell line (e.g., HeLa), complete growth medium, trichloroacetic acid (TCA), SRB solution (0.4% w/v in 1% acetic acid), Tris base solution.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of the test compound and incubate for 72 hours.
-
Gently add cold 10% TCA to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and air dry completely.
-
Add 100 µL of SRB solution to each well and stain for 10-30 minutes at room temperature.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye and air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm on a plate reader.
-
-
Analysis: Normalize the absorbance data to untreated controls and plot cell viability versus drug concentration. Calculate the IC50 value using non-linear regression.
Summary and Conclusion
The taccalonolides represent a mechanistically distinct class of covalent microtubule stabilizers with significant therapeutic potential.
Key Distinctions of Epoxy-Taccalonolides:
-
Covalent Binding to a Unique Site: They covalently modify β-tubulin at Asp226, a site distinct from other major stabilizers.[4][5]
-
Unique Polymerization Kinetics: They induce microtubule assembly after a characteristic lag phase, forming exceptionally stable polymers.[3][7]
-
Broad Efficacy Against Resistance: Their unique mechanism allows them to effectively circumvent multiple, clinically relevant forms of drug resistance that limit taxanes.[1]
-
High Cellular Persistence: The irreversible nature of their binding leads to more persistent antiproliferative effects compared to non-covalent drugs.[5]
While non-covalent agents like paclitaxel and laulimalide remain powerful tools, covalent inhibitors like the taccalonolides and zampanolide offer a compelling strategy to overcome the challenge of drug resistance. The unique binding site and polymerization dynamics of the taccalonolides make them a particularly valuable class for further investigation and development as next-generation anticancer agents.
References
- 1. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Evaluation of (−)-Zampanolide Demonstrates Potent and Persistent Antitumor Efficacy When Targeted to the Tumor Site | MDPI [mdpi.com]
- 3. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Zampanolide, a potent new microtubule stabilizing agent, covalently reacts with the taxane luminal site in both tubulin α,β-heterodimers and microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zampanolide, a Microtubule-Stabilizing Agent, Is Active in Resistant Cancer Cells and Inhibits Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Validating Target Engagement of Taccalonolide C in Living Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a drug molecule interacts with its intended target within a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to validate the target engagement of Taccalonolide C, a novel microtubule-stabilizing agent, in living cells. We will explore its unique covalent mechanism and compare validation techniques with other microtubule-targeting agents, supported by experimental data and detailed protocols.
Taccalonolides are a class of microtubule stabilizers that, unlike the widely used taxanes such as paclitaxel (B517696), exhibit a unique mechanism of action.[1][2] Specifically, potent taccalonolides like AJ and AF, which possess a C-22,23 epoxide group, form a covalent bond with β-tubulin at the D226 residue.[1][3][4] This irreversible binding leads to distinct microtubule stabilization, circumvents common taxane (B156437) resistance mechanisms, and results in a high degree of cellular persistence even after the drug is removed.[1][3][5] Validating the engagement of this compound and its analogs with their microtubule target is therefore essential for understanding their therapeutic potential.
Comparative Analysis of Microtubule Stabilizing Agents
The following table summarizes the key differences in the mechanism and cellular effects of this compound (represented by its potent analog, Taccalonolide AJ/AF) and the classic microtubule stabilizer, paclitaxel.
| Feature | This compound (and potent analogs) | Paclitaxel |
| Binding Site on β-tubulin | Covalent bond at Asp226[1][4] | Non-covalent binding to a distinct pocket |
| Binding Nature | Irreversible/Covalent[3][5] | Reversible/Non-covalent |
| Cellular Persistence | High persistence after washout[5] | Low persistence after washout |
| Effect on Tubulin Polymerization | Induces a lag phase before polymerization[5] | Promotes immediate polymerization |
| Resistance Circumvention | Overcomes P-glycoprotein and βIII-tubulin mediated resistance[1][2] | Susceptible to P-glycoprotein and βIII-tubulin mediated resistance |
| In Vitro Potency (Antiproliferative) | Generally 100-fold less potent than paclitaxel (IC50 ~200 nM - 2 µM)[2] | High potency (IC50 in low nM range) |
Methods for Validating Target Engagement
Several orthogonal methods can be employed to validate the engagement of this compound with microtubules in living cells. Each method offers unique advantages and provides complementary information.
Immunofluorescence Microscopy
This classical technique allows for the direct visualization of microtubule architecture within cells. Treatment with microtubule-stabilizing agents like this compound leads to a characteristic bundling of microtubules.
Experimental Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or A-10 cells) on glass coverslips and allow them to adhere overnight.
-
Drug Treatment: Treat cells with this compound or a control compound (e.g., paclitaxel, DMSO vehicle) at various concentrations for a specified duration (e.g., 18 hours).
-
Fixation: Wash the cells with PBS and fix with ice-cold methanol (B129727) for 10 minutes.
-
Permeabilization & Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes and then block with 1% BSA in PBS for 30 minutes.
-
Antibody Staining: Incubate with a primary antibody against β-tubulin for 1 hour at room temperature. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Visualize the microtubule network using a fluorescence microscope.
Expected Results: Untreated cells will show a fine, filamentous microtubule network. Cells treated with this compound will exhibit thick bundles of microtubules.[2]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble β-tubulin remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the control indicates target engagement.[6][7]
Fluorogenic Taccalonolide Probes
The development of fluorescently tagged Taccalonolide analogs allows for the direct visualization of the drug binding to its target within living cells.[8][9]
Experimental Protocol:
-
Probe Synthesis: Synthesize a Taccalonolide analog conjugated to a fluorophore.
-
Live-Cell Imaging: Treat living cells with the fluorogenic probe.
-
Microscopy: Visualize the localization of the probe using live-cell fluorescence microscopy. Co-localization of the fluorescent signal with microtubule structures confirms target engagement.
-
Specificity Confirmation: The specificity of the probe can be confirmed by competition experiments with an unlabeled this compound.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: Mechanism of this compound induced apoptosis.
Caption: Workflow for validating this compound target engagement.
Caption: Comparison of target engagement validation methods.
Conclusion
Validating the target engagement of this compound in living cells is a multi-faceted process that benefits from the use of orthogonal assays. The covalent nature of its interaction with β-tubulin presents both a unique therapeutic opportunity and a specific set of considerations for validation. By employing a combination of immunofluorescence microscopy, cellular thermal shift assays, and innovative fluorogenic probes, researchers can robustly confirm the on-target activity of this compound, paving the way for its further development as a novel anticancer agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of microtubule stabilization by taccalonolide AJ | Semantic Scholar [semanticscholar.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating target specificity of the taccalonolide covalent microtubule stabilizers employing a combinatorial chemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating target specificity of the taccalonolide covalent microtubule stabilizers employing a combinatorial chemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-resistance studies of Taccalonolide C in cell lines resistant to other drugs
Mechanism of Action and Basis for Circumventing Resistance
Taccalonolides exhibit a unique mechanism of action that distinguishes them from taxanes and epothilones.[1][2][3] While all these compounds lead to microtubule stabilization, G2/M cell cycle arrest, and ultimately apoptosis, the molecular interaction of taccalonolides with tubulin is distinct.[4][5][6] The more potent taccalonolides, such as AF and AJ, have been shown to form a covalent bond with β-tubulin at a site different from the taxane-binding site.[1][7][8] This unique binding mode is believed to be a key reason why taccalonolides are not affected by resistance mechanisms that target the taxane-binding site.[8][9]
The primary mechanisms of resistance to taxanes that have been studied in relation to taccalonolides are:
-
Overexpression of P-glycoprotein (Pgp): A drug efflux pump that actively removes cytotoxic agents from the cell.[5][10][11]
-
Overexpression of Multidrug Resistance Protein 7 (MRP7): Another ABC transporter implicated in taxane (B156437) resistance.[2][5][10]
-
Expression of the βIII isotype of tubulin: Alterations in tubulin isotypes can affect the binding of microtubule-targeting drugs.[5][10][11]
-
Mutations in the paclitaxel-binding site of β-tubulin: These mutations can directly prevent the drug from binding to its target.[2][12]
Experimental evidence consistently shows that various taccalonolides can effectively circumvent these resistance mechanisms.[5][9][10][13][14]
Comparative Efficacy in Drug-Resistant Cell Lines
The following tables summarize the in vitro activity of several taccalonolides compared to paclitaxel (B517696) and other agents in cell lines engineered to overexpress specific resistance mechanisms. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of cell growth. The Resistance Factor (RF) is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental (sensitive) cell line.
Table 1: Activity in P-glycoprotein (Pgp) Overexpressing Cell Lines
| Compound | Parental Cell Line (SK-OV-3) IC50 (nM) | Pgp-Overexpressing Cell Line (SK-OV-3/MDR-1-6/6) IC50 (nM) | Resistance Factor (RF) |
| Paclitaxel | 1.5 | 1290 | 860 |
| Epothilone B | 0.8 | 5.4 | 6.8 |
| Taccalonolide A | 2600 | 10700 | 4.1 |
| Taccalonolide B | 800 | 9600 | 12 |
| Taccalonolide E | 780 | 4000 | 5.1 |
| Taccalonolide N | 2300 | 14000 | 6.1 |
Data sourced from Risinger et al., 2008.[10]
Table 2: Activity in Multidrug Resistance Protein 7 (MRP7) Overexpressing Cell Lines
| Compound | Parental Cell Line (HEK293) IC50 (nM) | MRP7-Overexpressing Cell Line (HEK-MRP7) IC50 (nM) | Resistance Factor (RF) |
| Paclitaxel | 2.9 | 10.4 | 3.6 |
| Docetaxel | 0.4 | 4.1 | 10.3 |
| Epothilone B | 0.6 | 13.5 | 22.5 |
| Taccalonolide A | 1200 | 1700 | 1.4 |
| Taccalonolide B | 440 | 250 | 0.6 |
| Taccalonolide E | 240 | 150 | 0.6 |
| Taccalonolide N | 800 | 440 | 0.5 |
Data sourced from Risinger et al., 2008.[10]
Table 3: Activity in βIII-Tubulin Overexpressing Cell Lines
| Compound | Parental Cell Line (HeLa) IC50 (nM) | βIII-Tubulin Overexpressing Cell Line (HeLa-βIII) IC50 (nM) | Resistance Factor (RF) |
| Paclitaxel | 3.2 | 15 | 4.7 |
| Docetaxel | 0.6 | 4.1 | 6.8 |
| Epothilone B | 0.8 | 1.8 | 2.3 |
| Vinblastine | 1.1 | 2.3 | 2.1 |
| Taccalonolide A | 5400 | 1900 | 0.4 |
| Taccalonolide B | 1400 | 670 | 0.5 |
| Taccalonolide E | 990 | 360 | 0.4 |
| Taccalonolide N | 3000 | 1100 | 0.4 |
Data sourced from Risinger et al., 2008.[10]
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
The antiproliferative effects of taccalonolides and other compounds are commonly determined using the Sulforhodamine B (SRB) assay.[1][2][4][15]
-
Cell Seeding: Cells are seeded in 96-well microtiter plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
Cell Fixation: The cell monolayers are fixed with 10% (wt/vol) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (vol/vol) acetic acid.
-
Solubilization: The protein-bound dye is dissolved in 10 mM Tris base solution.
-
Absorbance Measurement: The optical density is measured at 510 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that causes a 50% reduction in cell growth compared to untreated controls is calculated from the dose-response curves.
Generation of Drug-Resistant Cell Lines
Drug-resistant cell lines are typically generated by continuous exposure to a cytotoxic agent with a stepwise increase in concentration.[3][14][16][17]
-
Initial Exposure: The parental cell line is cultured in the presence of the drug at a concentration close to its IC20 (the concentration that inhibits 20% of cell growth).
-
Recovery and Passaging: When the surviving cells reach 70-80% confluency, they are passaged into a new flask with fresh medium containing the same drug concentration.
-
Dose Escalation: After the cells have been stably maintained for several passages, the drug concentration is gradually increased.
-
Monitoring Resistance: The IC50 of the cell population is periodically determined to monitor the development of resistance.
-
Clonal Selection: Once a significant level of resistance is achieved, single-cell cloning may be performed to isolate and expand highly resistant clones.
Visualizing Pathways and Workflows
Signaling Pathway of Microtubule Stabilizers
Caption: Mechanism of action of taccalonolides and circumvention of common taxane resistance pathways.
Experimental Workflow for Cross-Resistance Study
Caption: Workflow for evaluating the cross-resistance of taccalonolides in drug-resistant cell lines.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]
- 5. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 8. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 11. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Taccalonolide C and Tubulin Isotypes: A Comparative Guide to a Novel Microtubule Stabilizer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Taccalonolide C, a novel microtubule-stabilizing agent, on various tubulin isotypes. Taccalonolides represent a promising class of anticancer compounds that circumvent common mechanisms of resistance to taxane-based chemotherapeutics. This document outlines the differential efficacy of taccalonolides, supported by experimental data, and provides detailed protocols for key assays.
Introduction to Taccalonolides
Taccalonolides are highly oxygenated steroids isolated from plants of the genus Tacca.[1][2] Unlike taxanes, which bind to the interior of the microtubule lumen, the potent epoxy-taccalonolides, such as AF and AJ, form a covalent bond with β-tubulin at the Asp226 residue.[3][4][5][6] This unique mechanism of action contributes to their ability to overcome drug resistance mediated by overexpression of P-glycoprotein (Pgp), multidrug resistance protein 7 (MRP7), and, notably, the βIII-tubulin isotype.[3][7][8] While direct comparative data for this compound across a panel of purified tubulin isotypes is limited in publicly available literature, the well-documented activities of structurally similar taccalonolides, particularly A, E, AF, and AJ, provide strong evidence for the class-wide mechanism and differential effects. A key finding is that cancer cells overexpressing βIII-tubulin, which are typically resistant to paclitaxel (B517696), exhibit increased sensitivity to taccalonolides.[4][9]
Quantitative Data Comparison
The following tables summarize the antiproliferative activities of various taccalonolides in comparison to paclitaxel, particularly highlighting the differential effects in cells with varying βIII-tubulin expression.
Table 1: Antiproliferative Activity (IC50) of Taccalonolides and Paclitaxel in HeLa Cells
| Compound | IC50 in HeLa Cells (nM) |
| Taccalonolide A | 594[10] |
| Taccalonolide AA | 32.3[1] |
| Taccalonolide AF | 23[3] |
| Taccalonolide AJ | 4.2[11] |
| Paclitaxel | 1.6[10] |
Table 2: Differential Efficacy in βIII-Tubulin Overexpressing Cells
| Compound | Cell Line | IC50 (nM) | Relative Sensitivity/Resistance |
| Paclitaxel | Parental HeLa | ~2-3 | - |
| HeLa βIII-tubulin | ~8-10 | ~3-4 fold Resistance | |
| Taccalonolide A | Parental HeLa | 594 | - |
| HeLa βIII-tubulin | < 594 | Increased Sensitivity[4][9] | |
| Taccalonolide E | Parental HeLa | 644 | - |
| HeLa βIII-tubulin | < 644 | Increased Sensitivity[4] |
Note: Specific IC50 values for Taccalonolides A and E in βIII-tubulin overexpressing HeLa cells are not explicitly stated in the search results, but the literature confirms a greater sensitivity compared to the parental cell line.
Table 3: Effects on Tubulin Polymerization
| Compound | Effect on Purified Tubulin Polymerization | Key Characteristics |
| Taccalonolide A & E | Do not robustly stimulate polymerization of purified tubulin.[4][12] | Require cellular factors for microtubule stabilization. |
| Taccalonolide AF & AJ | Stimulate polymerization to a similar extent as paclitaxel.[11] | Exhibit a distinct kinetic profile with a lag phase, suggesting a different binding mechanism.[8] |
| Paclitaxel | Potently stimulates polymerization. | No significant lag phase.[8] |
Mechanism of Action and Downstream Signaling
Taccalonolide-induced microtubule stabilization triggers a cascade of cellular events, ultimately leading to apoptosis. The primary mechanism involves the disruption of microtubule dynamics, which is critical for mitotic spindle formation and function. This leads to a prolonged G2/M phase cell cycle arrest.[1][8] A hallmark of taccalonolide activity is the formation of abnormal, often multipolar, mitotic spindles.[5][13] Downstream signaling events include the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of effector caspases, such as caspase-3, which execute the apoptotic program.[8][13] Activation of the MAPK signaling pathway has also been observed.[13]
References
- 1. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taccalonolide microtubule stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Taccalonolide C: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Taccalonolide C, a microtubule-stabilizing agent with potential as an anticancer therapeutic, is critical to ensure laboratory safety and environmental protection. As a compound that is toxic if swallowed and may cause genetic defects, stringent disposal protocols must be followed.[1] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound and associated waste materials.
Hazard and Safety Data
Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key safety information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | ☠️ | Danger | H301: Toxic if swallowed[1] |
| Germ Cell Mutagenicity (Category 1B) | हेल्थ हज़ार्ड | Danger | H340: May cause genetic defects[1] |
Disposal Protocol for this compound
The disposal of this compound and any materials that have come into contact with it must be managed as cytotoxic and mutagenic waste.[2][3] These procedures are designed to minimize exposure and prevent environmental contamination.
1. Waste Segregation and Collection:
-
Designated Waste Containers: All this compound waste must be collected in clearly labeled, leak-proof containers designated for cytotoxic/mutagenic waste.[2][4] These containers are often color-coded purple or yellow to distinguish them from other waste streams.[2]
-
Solid Waste:
-
Trace Contaminated Waste: Items with minimal contamination, such as used personal protective equipment (PPE) (e.g., gloves, lab coats), empty vials, and contaminated lab supplies (e.g., pipette tips, absorbent pads), should be collected in a designated cytotoxic waste bag or container.[5][6]
-
Bulk Contaminated Waste: Grossly contaminated materials and unused or expired this compound powder are considered bulk waste and must be disposed of in a designated hazardous chemical waste container.[5]
-
-
Liquid Waste:
-
All solutions containing this compound must be collected in a sealed, chemically resistant container clearly labeled as "Hazardous Waste: this compound."
-
Do not pour any liquid waste containing this compound down the drain. [6]
-
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.[7]
2. Decontamination of Work Surfaces:
-
Preparation: Ensure all experimental work is complete and all waste is properly contained within a biological safety cabinet (BSC) or designated fume hood.
-
Cleaning: Liberally apply a detergent solution to the work surface. Using a plastic-backed absorbent pad, wipe the surface clean.
-
Rinsing: Use a new absorbent pad saturated with sterile water to wipe the surface and remove any detergent residue.
-
Final Decontamination: Wipe down the work surface with 70% isopropyl alcohol.
-
Waste Disposal from Decontamination: All materials used for decontamination (e.g., absorbent pads, wipes) must be disposed of as trace cytotoxic waste.[8]
3. Final Disposal:
-
Incineration: The standard and required method for the final disposal of cytotoxic and mutagenic waste is high-temperature incineration.[2][9]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department must be contacted to arrange for the pickup and disposal of all this compound waste.[10] Adhere to all institutional and local regulations for hazardous waste disposal.[5]
Experimental Protocol: Work Surface Decontamination
This protocol outlines a general procedure for decontaminating a stainless steel work surface within a biological safety cabinet (BSC) after handling this compound.
Materials:
-
Detergent solution
-
70% isopropyl alcohol
-
Sterile water
-
Plastic-backed absorbent pads
-
Appropriate cytotoxic waste disposal bags/containers
Procedure:
-
Preparation: Complete all work and ensure all this compound waste is segregated and contained within the BSC.
-
Initial Cleaning: Apply the detergent solution to the work surface. Using an absorbent pad, wipe the surface in overlapping concentric circles, moving from the outer edges inward.
-
First Rinse: With a new absorbent pad saturated with sterile water, wipe the surface in the same manner to remove detergent residue.
-
Final Rinse: Perform a final rinse with sterile water using a fresh absorbent pad.
-
Drying: Allow the surface to air dry completely, or use sterile, lint-free wipes.
-
Final Decontamination of Self: After removing all waste from the BSC, wipe down the exterior of the waste container with 70% isopropyl alcohol. Remove the outer pair of gloves and dispose of them in the trace cytotoxic waste. Remove the remaining PPE and dispose of it in the appropriate receptacle. Wash hands thoroughly with soap and water.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. web.uri.edu [web.uri.edu]
- 2. documents.uow.edu.au [documents.uow.edu.au]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. danielshealth.ca [danielshealth.ca]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Taccalonolide C
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Taccalonolide C, a potent microtubule stabilizer with cytotoxic properties. Due to its mechanism of action, which involves interference with cell division, this compound and related compounds should be handled with extreme caution as potentially hazardous substances. Adherence to the following procedures is essential to ensure personal safety and prevent contamination.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary barrier against exposure to this compound. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.
| Procedure | Required Personal Protective Equipment | Rationale |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat | To prevent skin contact with any potential external contamination of the packaging. |
| Weighing and Aliquoting (Dry Powder) | • Double Nitrile Gloves• Disposable Gown (solid front, long sleeves, elastic cuffs)• N95 Respirator or higher• Safety Goggles and Face Shield | To prevent inhalation of fine particles and protect skin and eyes from contact. All operations should be conducted in a certified chemical fume hood or a containment enclosure. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Gown• Safety Goggles | To protect against splashes and direct contact with the compound in solution. |
| Waste Disposal | • Double Nitrile Gloves• Disposable Gown• Safety Goggles | To prevent exposure during the handling and sealing of hazardous waste containers. |
| Spill Cleanup | • Double Nitrile Gloves• Disposable Gown• N95 Respirator or higher• Safety Goggles and Face Shield• Shoe Covers | To provide comprehensive protection during the management of a hazardous spill. |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage. If the integrity of the package is compromised, do not open it. Isolate the package in a designated hazardous material area and consult your institution's Environmental Health and Safety (EHS) department.
-
Store this compound in a clearly labeled, sealed container in a secure, ventilated, and designated area away from incompatible materials. The storage area should be clearly marked with a "Cytotoxic Agent" warning sign.
2. Handling and Solution Preparation:
-
All work with this compound, including weighing and preparing solutions, must be conducted in a designated area within a certified chemical fume hood to prevent inhalation of the solid compound or aerosols.
-
When weighing the dry powder, use a balance inside the fume hood and utilize anti-static weigh paper.
-
When preparing solutions, slowly add the solvent to the powdered compound to minimize the generation of aerosols.
3. Spill Management:
-
A spill kit appropriate for cytotoxic compounds must be readily available in the laboratory.
-
In the event of a spill, evacuate the immediate area and follow your institution's established procedures for hazardous chemical spills.
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), weigh paper, and other solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Any sharps, such as needles or glass vials, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing cytotoxic waste.
Experimental Protocols
While specific experimental protocols for this compound are proprietary to individual research labs, the following general methodologies are based on the handling of similar microtubule-stabilizing agents:
In Vitro Cell-Based Assays:
-
Preparation of Stock Solution: In a chemical fume hood, dissolve a known quantity of this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution with cell culture medium to achieve the desired final concentrations for the experiment.
-
Cell Treatment: Add the diluted this compound solutions to cultured cells and incubate for the desired time period.
-
Post-Treatment Handling: All subsequent handling of treated cells, media, and labware should be performed using appropriate PPE, and all waste must be disposed of as cytotoxic waste.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
